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Lithospermic acid B

Cat. No.: B1238836
M. Wt: 718.6 g/mol
InChI Key: SNKFFCBZYFGCQN-ARBMFGAVSA-N
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Description

Contextualization within Natural Product Chemistry

Lithospermic acid B, also known by the synonym salvianolic acid B, is a prominent member of the phenolic acid class of natural products. medkoo.comsigmaaldrich.com It is structurally classified as a caffeic acid tetramer and a member of the 1-benzofurans. jst.go.jpchemicalbook.com Its complex chemical architecture, a conjugate of rosmarinic acid and caffeic acid with a dihydrobenzofuran nucleus, distinguishes it within the vast landscape of plant-derived compounds. researchgate.net This compound is a key water-soluble bioactive component isolated from various medicinal plants, most notably from the genus Salvia. medkoo.comchemicalbook.com

Significance as a Bioactive Phenolic Acid

The scientific interest in this compound stems from its wide array of biological activities. acs.org It is recognized as a potent antioxidant, a property that underpins many of its other pharmacological effects. researchgate.netambeed.comnih.gov Research has demonstrated its potential in various therapeutic areas, including cardiovascular and cerebrovascular diseases. acs.orgnih.gov Its capacity to scavenge free radicals and inhibit oxidative stress contributes to its protective effects on various cell and tissue types. chemicalbook.comresearchgate.net

Historical Perspective of Research on this compound

Initially isolated and identified from medicinal herbs, early research on this compound focused on its presence in plants used in traditional medicine, such as Salvia miltiorrhiza. medkoo.comresearchgate.net Over the decades, scientific inquiry has evolved from simple extraction and identification to in-depth investigations of its pharmacological mechanisms. nih.gov A significant development in its research history was the confirmation that salvianolic acid B and this compound are, in fact, the same compound. nih.gov More recent studies have delved into its biosynthesis and potential for production through biotechnological methods. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H30O16 B1238836 Lithospermic acid B

Properties

Molecular Formula

C36H30O16

Molecular Weight

718.6 g/mol

IUPAC Name

(2R)-2-[(E)-3-[(2S,3S)-3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28?,31+,32-/m1/s1

InChI Key

SNKFFCBZYFGCQN-ARBMFGAVSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O

Synonyms

salvianolic acid B

Origin of Product

United States

Occurrence, Distribution, and Biosynthesis of Lithospermic Acid B

Botanical Sources and Distribution

Lithospermic acid B is primarily found in plants belonging to the Lamiaceae (mint) and Boraginaceae (borage) families. portlandpress.comresearchgate.netnih.goveurekaselect.comresearchgate.net

The most notable source of this compound is Salvia miltiorrhiza Bunge (Lamiaceae), a plant whose dried roots, known as Danshen, are used in traditional Chinese medicine. oup.commade-in-china.com In S. miltiorrhiza, this compound is one of the main water-soluble active components. oup.com Other species within the Lamiaceae family, such as Hyssopus officinalis (Hyssop), have also been reported to produce this compound. oup.com

Within the Boraginaceae family, species such as Lithospermum erythrorhizon, Lithospermum ruderale, and Rindera graeca are known producers of this compound. jst.go.jpmdpi.comnih.govacs.org In Lithospermum erythrorhizon cell cultures, this compound can be produced in large quantities, sometimes comparable to the production of shikonin (B1681659) derivatives for which the plant is well-known. nih.gov Studies on Rindera graeca have identified this compound as a major secondary metabolite in both shoot and root cultures. mdpi.comscilit.com

Table 1: Botanical Sources of this compound

Plant FamilySpeciesPlant Part/Culture TypeReference
LamiaceaeSalvia miltiorrhiza (Danshen)Roots, Hairy Root Cultures oup.commade-in-china.com
LamiaceaeHyssopus officinalisHairy Root Cultures oup.com
BoraginaceaeLithospermum erythrorhizonCell Suspension Cultures nih.gov
BoraginaceaeRindera graecaShoot and Root Cultures mdpi.comscilit.com
BoraginaceaeLithospermum ruderaleNot specified acs.org

In vitro culture systems, including plant cell and hairy root cultures, have been established as effective platforms for producing this compound. oup.com Hairy root cultures of Salvia miltiorrhiza, established through infection with Agrobacterium rhizogenes, have demonstrated the ability to produce both this compound and rosmarinic acid. oup.comoup.com In these cultures, the production of this compound can fluctuate, with reported yields reaching up to 64 mg/L. oup.comoup.com The choice of culture medium significantly impacts growth and production, with MS-NH4 (MS medium without ammonium (B1175870) nitrate) and 6,7-V media found to be superior for S. miltiorrhiza hairy roots. oup.comoup.com

Similarly, cell suspension cultures of Lithospermum erythrorhizon can produce a substantial amount of this compound, reaching approximately 10% of the cell's dry weight when cultured in a specific production medium. jst.go.jpnih.gov In vitro cultures of Rindera graeca have also been developed as a sustainable source, with root-regenerated shoots yielding up to 49.3 mg/g dry weight of this compound. mdpi.comscilit.com Callus cultures of Salvia miltiorrhiza have been shown to produce this compound at levels of 0.10% dry weight. researchgate.net

Primary Plant Families and Species (e.g., Lamiaceae, Boraginaceae, Salvia miltiorrhiza)

Biosynthetic Pathways and Precursors

The biosynthesis of this compound is intrinsically linked to the pathway of another well-known phenolic acid, rosmarinic acid.

This compound is a dimer of rosmarinic acid. portlandpress.comresearchgate.netresearchgate.net Evidence strongly suggests that rosmarinic acid serves as a direct precursor for the synthesis of this compound. portlandpress.comresearchgate.netnih.gov Studies using Salvia miltiorrhiza hairy root cultures have shown that a rise in this compound content often coincides with a decline in rosmarinic acid levels, supporting this precursor-product relationship. portlandpress.comnih.gov Both compounds are derived from the phenylpropanoid and tyrosine-derived pathways, which provide the necessary building blocks. mdpi.com The fundamental precursors are phenylalanine and tyrosine, which are converted into 4-coumaroyl-CoA and 3,4-dihydroxyphenyllactic acid (Danshensu), respectively. acs.orgmdpi.com These intermediates then condense to form rosmarinic acid. acs.org

While the complete biosynthetic pathway from rosmarinic acid to this compound has not been fully elucidated, a putative route has been proposed. portlandpress.comresearchgate.netnih.gov It is believed to involve the dimerization of two molecules of rosmarinic acid, though the specific enzymes catalyzing this final condensation step are not yet identified. portlandpress.comresearchgate.netresearchgate.net

The upstream pathway leading to the precursor, rosmarinic acid, is better understood and involves several key enzymes:

Phenylalanine ammonia-lyase (PAL)

Cinnamic acid 4-hydroxylase (C4H)

4-coumarate:CoA ligase (4CL)

Tyrosine aminotransferase (TAT)

4-hydroxyphenylpyruvate reductase (HPPR)

Rosmarinic acid synthase (RAS) acs.orgmdpi.com

Profiling of genes and metabolites in S. miltiorrhiza hairy root cultures treated with elicitors has shown that changes in the expression of these genes are consistent with the production of this compound, further cementing the link between the two pathways. portlandpress.comnih.gov

Relationship with Rosmarinic Acid and Related Phenolic Acids

Genetic and Metabolic Engineering for Enhanced Production

Significant efforts have been made to enhance the production of this compound through genetic and metabolic engineering techniques, primarily in Salvia miltiorrhiza hairy root cultures. plos.orgnih.gov One successful strategy involves the overexpression of key genes in the rosmarinic acid biosynthetic pathway. plos.orgnih.gov For instance, the co-expression of tyrosine aminotransferase (tat) and 4-hydroxyphenylpyruvate reductase (hppr) in S. miltiorrhiza hairy roots resulted in a this compound yield of 992 mg/liter, a 3.2-fold increase compared to wild-type cultures. plos.orgnih.gov Overexpression of single genes like c4h, tat, or hppr also led to elevated production. plos.orgnih.gov

Another approach is the suppression of competing pathways. The suppression of the 4-hydroxyphenylpyruvate dioxygenase (hppd) gene also increased the production of both rosmarinic acid and this compound. plos.orgnih.gov Elicitors, such as methyl jasmonate and silver ions (Ag+), have been used to stimulate production. portlandpress.comresearchgate.netcapes.gov.br Treatment with Ag+ dramatically enhanced this compound content from approximately 5.4% to 18.8% of dry weight in S. miltiorrhiza hairy root cultures. portlandpress.comresearchgate.netnih.gov

More recently, the de novo biosynthesis of this compound (referred to as salvianolic acid B) has been achieved in a microbial host. nih.govacs.orgacs.org By engineering Saccharomyces cerevisiae with the heterologous rosmarinic acid biosynthetic pathway, researchers were able to produce the compound without the need for any supplemented plant-derived substrates, opening new avenues for its large-scale production. nih.govacs.orgacs.org

Table 2: Genetic Engineering Strategies for Enhanced this compound Production in S. miltiorrhiza Hairy Roots

Engineering StrategyTarget Gene(s)ResultReference
Overexpressionc4hGreatly elevated production plos.orgnih.gov
OverexpressiontatGreatly elevated production plos.orgnih.gov
OverexpressionhpprGreatly elevated production plos.orgnih.gov
Co-expressiontat and hppr992 mg/liter production (3.2-fold increase) plos.orgnih.gov
SuppressionhppdGreatly elevated production plos.orgnih.gov

Strategies for Pathway Elucidation and Manipulation

The elucidation of the this compound biosynthetic pathway is an ongoing area of research, with significant progress made through a combination of metabolite profiling, genetic analysis, and metabolic engineering. Although the complete pathway from primary metabolites to LAB is not fully defined, it is widely accepted that rosmarinic acid is a key intermediate. portlandpress.comnih.gov

Pathway Elucidation: A primary strategy for understanding the pathway involves the detailed analysis of gene transcripts and metabolites in LAB-producing plants, such as Salvia miltiorrhiza. portlandpress.com By comparing the abundance of potential intermediates and the expression levels of biosynthetic genes under different conditions (e.g., with and without elicitors), researchers can infer pathway connections. nih.govcspb.org.cn For instance, a rise in LAB content that coincides with a decline in rosmarinic acid strongly supports the precursor-product relationship. portlandpress.comresearchgate.net

Advanced analytical techniques are crucial for this work. A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of eight key components in the proposed LAB pathway, including L-phenylalanine, L-tyrosine, rosmarinic acid, and LAB itself. researchgate.net This allows for a detailed snapshot of the metabolic flux through the pathway.

Researchers have also predicted the involvement of specific enzyme classes in the final steps of LAB synthesis. Based on co-expression patterns with known rosmarinic acid biosynthesis genes, laccases have been proposed as candidate enzymes for catalyzing the oxidative dimerization of rosmarinic acid to form this compound. frontiersin.orgfrontiersin.org

Pathway Manipulation: Metabolic engineering has proven to be a powerful tool for both pathway validation and enhancing the production of LAB in plant cell cultures. By manipulating the expression of key genes in the upstream rosmarinic acid pathway in S. miltiorrhiza hairy roots, scientists have significantly increased LAB yields. scienceopen.comnih.gov These strategies include:

Overexpression of single genes: Increasing the expression of genes such as cinnamic acid 4-hydroxylase (c4h), tyrosine aminotransferase (tat), or 4-hydroxyphenylpyruvate reductase (hppr) has been shown to boost the production of both rosmarinic acid and this compound. scienceopen.complos.org

Co-expression of multiple genes: The simultaneous overexpression of both tat and hppr resulted in the highest reported yields of LAB, demonstrating a synergistic effect. scienceopen.comnih.gov

Suppression of competing pathways: Down-regulating the gene for 4-hydroxyphenylpyruvate dioxygenase (hppd), which diverts a key precursor away from the rosmarinic acid pathway, also led to increased LAB accumulation. scienceopen.comnih.gov

Gene knockout: Conversely, knocking out the gene for rosmarinate (B7790426) synthase, a key enzyme in the formation of rosmarinic acid, resulted in decreased levels of this compound, further confirming the pathway structure. frontiersin.orgmdpi.com

These genetic manipulation strategies not only provide strong evidence for the proposed biosynthetic route but also offer a viable approach for the large-scale commercial production of LAB using hairy root cultures as bioreactors. scienceopen.comnih.gov

Table 1: Impact of Gene Manipulation on this compound (LAB) Production in Salvia miltiorrhiza Hairy Root Cultures
Genetic Modification StrategyTarget Gene(s)Effect on LAB ProductionReported Yield / Fold Increase
Overexpressionc4hIncreased584 mg/L (1.9-fold vs. wild-type) scienceopen.com
Co-expressiontat / hpprGreatly Increased992 mg/L (3.2-fold vs. wild-type) scienceopen.comnih.gov
SuppressionhppdIncreasedProduction was elevated scienceopen.comnih.gov
Knockoutrosmarinate synthaseDecreasedContents were decreased frontiersin.orgmdpi.com

Heterologous Biosynthesis in Microbial Systems (e.g., Saccharomyces cerevisiae)

The production of complex plant-derived compounds in engineered microorganisms offers a promising alternative to extraction from natural sources or plant cell culture. Recently, researchers have successfully achieved the de novo biosynthesis of this compound (salvianolic acid B) in the yeast Saccharomyces cerevisiae. nih.govacs.orgacs.org

This was accomplished by reconstructing the rosmarinic acid (RA) biosynthetic pathway within the yeast cells. nih.govacs.org The engineered pathway involved the introduction of seven heterologous genes, sourced from different organisms, which were organized into three distinct modules on separate plasmids. These modules were then co-transformed into S. cerevisiae. nih.govacs.org

The key components of the engineered pathway include:

Module 1: Genes for tyrosine ammonia-lyase (TAL) and 4-coumarate:CoA ligase (4CL).

Module 2: Genes for tyrosine aminotransferase (TAT) and 4-hydroxyphenylpyruvate reductase (HPPR).

Module 3: Genes for rosmarinic acid synthase (RAS) and cytochrome P450 enzymes (CYP) with their corresponding reductase (CPR). nih.govacs.org

Remarkably, the resulting recombinant yeast strains were able to produce this compound when grown in a basic medium without the addition of any pathway-specific substrates. nih.govacs.org The engineered yeast strains YW-44 and YW-45 yielded approximately 34 and 30 μg/L of LAB, respectively. acs.org This finding indicates that the introduced heterologous RA pathway effectively cooperates with the native metabolism of S. cerevisiae to synthesize not only rosmarinic acid but also to perform the subsequent dimerization to form this compound. nih.govacs.org

This work provides a novel insight into the biosynthesis of LAB and establishes a foundation for the future development of microbial cell factories for its large-scale production. acs.org

Abiotic Elicitation in Plant Cell Cultures

Elicitation is a biotechnological strategy used to induce or enhance the production of secondary metabolites in plant cell cultures by exposing them to stress-inducing agents (elicitors). mdpi.comresearchtrend.net For this compound, abiotic elicitors have proven particularly effective in boosting yields, especially in hairy root cultures of Salvia miltiorrhiza. nih.govbibliotekanauki.pl

Heavy Metal Ions: Silver ions (Ag⁺) are one of the most potent abiotic elicitors for LAB production. nih.gov In S. miltiorrhiza hairy root cultures, the application of 15 µM Ag⁺ led to a dramatic enhancement of LAB content, increasing it from approximately 5.4% to 18.8% of the dry weight. portlandpress.comnih.govresearchgate.net This increase in LAB was observed to coincide with a decrease in the content of its precursor, rosmarinic acid, further supporting the biosynthetic link between the two compounds. portlandpress.comresearchgate.net

In cell suspension cultures of Lithospermum erythrorhizon, copper ions (Cu²⁺) were found to stimulate LAB production, showcasing that the response to metal elicitors can be species-specific. jst.go.jp

Phytohormones and Signaling Molecules: Phytohormones and related signaling molecules also act as effective abiotic elicitors. Methyl jasmonate (MeJA), a well-known plant stress signal, has been shown to stimulate the accumulation of phenolic compounds, including this compound, in S. miltiorrhiza hairy root cultures. bibliotekanauki.plpublisherspanel.com The use of MeJA and silver ions has been successfully applied to study the regulation of metabolic fluxes within the LAB biosynthesis pathway. researchgate.net

It is important to note that the effectiveness of an elicitor depends on numerous factors, including its concentration, the specific plant cell line, the age of the culture, and the duration of exposure. bibliotekanauki.plpublisherspanel.com

Table 2: Effect of Abiotic Elicitors on this compound (LAB) Production in Plant Cell Cultures
ElicitorPlant/Culture TypeConcentrationObserved Effect on LAB Production
Silver Ions (Ag⁺)Salvia miltiorrhiza hairy roots15 µMIncreased from ~5.4% to 18.8% of dry weight portlandpress.comnih.govresearchgate.net
Methyl Jasmonate (MeJA)Salvia miltiorrhiza hairy rootsNot specifiedStimulated accumulation bibliotekanauki.plpublisherspanel.com
Copper Ions (Cu²⁺)Lithospermum erythrorhizon cell suspensionNot specifiedStimulated production jst.go.jp
2,4-Dichlorophenoxyacetic acid (2,4-D)Lithospermum erythrorhizon cell suspensionNot specifiedInhibited production jst.go.jp
Ammonium Ions (NH₄⁺)Lithospermum erythrorhizon cell suspensionNot specifiedInhibited production jst.go.jp

Extraction, Isolation, and Analytical Methodologies for Lithospermic Acid B

Advanced Extraction Techniques in Research

The efficient extraction of Lithospermic acid B from its natural sources, primarily the roots of Salvia miltiorrhiza (Danshen), is a critical first step for its study and potential application. Researchers have explored various advanced techniques to optimize yield and purity.

One notable method is aqueous two-phase system (ATPS) extraction . This technique offers a rapid and effective means of separating and purifying this compound. nih.gov In one study, an ATPS composed of n-butyl alcohol and KH2PO4 was optimized using response surface methodology. The final optimized conditions of 39.1% (w/w) n-butyl alcohol and 22.6% (w/w) KH2PO4 at a solvent-to-solid ratio of 10 resulted in a remarkable recovery yield of 99.8% and a high partition coefficient of 310.4. nih.gov A pilot-scale experiment using these conditions successfully separated 18.79 g of this compound with a purity of 70.5% from 0.5 kg of crude extract. nih.gov

Another approach involves combining an ammonium (B1175870) sulfate (B86663)/ethanol (B145695) aqueous two-phase system with ultrasonication . This method has been shown to be a highly efficient tool for both the extraction and purification of this compound. researchgate.net Optimization of this process involved determining the ideal concentrations of ammonium sulfate and ethanol, as well as the optimal ultrasonication power and duration. researchgate.net

Beyond ATPS, research has also focused on conventional extraction methods. An 80% methanol (B129727) extract of Salviae miltiorrhizae Radix has been used as a starting point for isolating this compound. plos.org Additionally, studies have investigated the kinetics of hydroalcoholic extraction from post-distillation residues of Greek oregano, where Lithospermic acid has been identified as a major phenolic compound. mdpi.com

Chromatographic Isolation and Purification Strategies

Following initial extraction, chromatographic techniques are indispensable for the isolation and purification of this compound to a high degree of purity.

Polyamide resin chromatography has proven to be an effective and low-cost method for purification. In one study, adsorption on polyamide resin was optimized by investigating factors such as solution pH, contact time, and initial concentration. nih.gov The optimal conditions were found to be an initial concentration of 2.66 mg/mL at a pH below 3.0, achieving a maximal adsorption capacity of 380 mg/g at pH 2.0 and 25°C. nih.gov Elution with a 70% ethanol solution yielded this compound with a purity of 85.30% and a recovery of 87.1%. nih.gov

For achieving even higher purity, preparative high-performance liquid chromatography (HPLC) is often employed as a subsequent step. Following polyamide resin adsorption, preparative HPLC has been used to obtain this compound with a purity of 99.28% and a recovery of 75.2%. nih.govresearchgate.net In another instance, this compound was isolated to over 95% purity using preparative HPLC from an aqueous extract of Salvia miltiorrhiza roots. nih.gov

Size-exclusion chromatography is another valuable tool. In one study, a Salvia miltiorrhiza enriched fraction was subjected to size-exclusion column chromatography using Sephadex LH-20 with a mobile phase of decreasing polarity, which successfully afforded pure Lithospermic acid. mdpi.com

The table below summarizes the findings from a study combining aqueous two-phase extraction with preparative chromatography.

ParameterValue
Initial Crude Extract Weight0.5 kg
ATPS Separated this compound18.79 g
Purity after ATPS70.5%
Yield from ATPS99.8%
Final Purified this compound (after Prep-HPLC)9.94 g
Final Purity (after Prep-HPLC)99.3%
Recovery Yield from Prep-HPLC70.3%
Two-Step Total Recovery70.1%

Qualitative and Quantitative Analytical Methods

A suite of sophisticated analytical techniques is utilized for the qualitative identification and quantitative determination of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (U-HPLC)

HPLC is a cornerstone technique for the analysis of this compound. Reversed-phase HPLC with UV-Vis detection is commonly used to investigate its stability and degradation kinetics. Gradient reversed-phase HPLC methods have been developed for the simultaneous separation and determination of this compound along with other phenolic compounds like rosmarinic acid and caffeic acid. acs.orgacs.org These methods have demonstrated satisfactory results with limits of detection for phenolic compounds at or below 0.05 mg/L. acs.orgacs.org

One HPLC method utilized a Beckman Ultrasphere C18 column with a mobile phase gradient of methanol/water/formic acid and methanol/water. acs.orgacs.org The flow rate was set at 1.0 mL/min, and detection was performed by recording the tridimensional chromatogram from 200 to 500 nm. acs.orgacs.org

The table below details the recovery and relative standard deviation for this compound and other phenolic compounds using a developed HPLC method. acs.org

CompoundRecovery (%)Relative Standard Deviation (%)
This compound95.52.67
Rosmarinic acid96.22.27
Caffeic acid94.83.95
Protocatechualdehyde93.55.06
Protocatechuic acid97.12.86

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution MS

LC coupled with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of this compound. This technique has been successfully applied to determine this compound and its metabolites in biological samples such as beagle dog and rat serum. nih.govnih.gov One LC-MS/MS method for the simultaneous determination of this compound, rosmarinic acid, and lithospermic acid in beagle dog serum had a short run-time of 3 minutes. nih.gov The calibration curve for this compound was linear over the range of 8-2048 ng/mL with a coefficient of correlation greater than 0.999. nih.gov The intra- and inter-day precision was less than 10%, and the accuracy ranged from 90-104%. nih.gov

Another LC-MS/MS method was developed for the trace analysis of eight components involved in the this compound biosynthesis pathway in Salvia miltiorrhiza hairy root cultures. researchgate.net The components were detected using electrospray ionization (ESI) in negative-ion mode and quantified by multiple-reaction monitoring (MRM). researchgate.net For this compound, the transition mass of m/z 717→519 was used. researchgate.net The recovery of this method was between 95.4% and 105.5%, with good linearity (r > 0.995). researchgate.net

High-resolution mass spectrometry (HRMS) has also been employed in the characterization of this compound and its derivatives. benthamopen.com

The table below presents the linearity and recovery data for this compound and related compounds from an LC-MS/MS study. researchgate.net

CompoundLinear Range (ng/mL)Correlation Coefficient (r)Recovery (%)
This compoundNot Specified> 0.99595.4 - 105.5
Rosmarinic acidNot Specified> 0.99595.4 - 105.5
L-phenylalanineNot Specified> 0.99595.4 - 105.5
t-cinnamic acidNot Specified> 0.99595.4 - 105.5
4-coumaric acidNot Specified> 0.99595.4 - 105.5
L-tyrosineNot Specified> 0.99595.4 - 105.5
4-hydroxyphenylpyruvic acidNot Specified> 0.99595.4 - 105.5
homogentisic acidNot Specified> 0.99595.4 - 105.5

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Quantitative 1H NMR)

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of this compound. Quantitative 1H NMR (Q-NMR) has been utilized to investigate the degradation kinetics of Lithospermic acid under low oxygen conditions. nih.govplos.org This method allows for in-situ monitoring of the degradation process and has been proven to be simple, rapid, and specific. nih.govplos.org In these studies, a Bruker Avance III NMR spectrometer was used, and the spectra were acquired with water signal suppression. nih.govplos.org

Q-NMR has also been established for the hydrolytic kinetic investigation of salvianolic acid B, a structurally related compound, demonstrating its utility in studying the stability of these phenolic acids. nih.gov Furthermore, 1H-NMR has been used in conjunction with other techniques to identify this compound in plant extracts. nih.gov

Thin-Layer Chromatography (TLC) and Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Thin-Layer Chromatography (TLC) has been used as a complementary analytical method for the identification of this compound in the aqueous extract of Salvia miltiorrhiza. acs.org It has been used alongside Fast Atom Bombardment Mass Spectrometry (FAB-MS) for the analysis of the components of the extract. nih.gov FAB-MS is a soft ionization technique in mass spectrometry that is suitable for the analysis of non-volatile and thermally unstable compounds. wikipedia.orgcreative-proteomics.com It has been used to identify an active component in the extract of Salviae Miltiorrhizae radix as being identical to this compound. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) Development

The development of immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), provides a sensitive and specific method for the detection and quantification of this compound (LSB). thermofisher.com Research has focused on creating reliable ELISA protocols, primarily through the production of specific antibodies against this relatively small molecule. mdpi.comnih.gov

An indirect competitive ELISA (icELISA) has been successfully developed for the detection of LSB. mdpi.comnih.gov This process involves the generation of specific antibodies (Ab-LSB) by immunizing hens with an LSB-protein conjugate. mdpi.comnih.govacademicjournals.org In one method, LSB was chemically conjugated to a modified oil-body protein, lysine-enriched caleosin, to create the immunogen. mdpi.comnih.gov For the assay itself, LSB is conjugated with a different carrier protein, such as bovine serum albumin (LSB-BSA), and coated onto a microplate. mdpi.comnih.gov The assay operates on a competitive binding principle: free LSB in a sample competes with the coated LSB-BSA for binding to the specific anti-LSB antibodies. mdpi.comnih.gov The presence and quantity of LSB in the sample are inversely proportional to the final signal detected.

Western blotting has confirmed that the generated antibodies specifically recognize LSB and not the carrier protein. mdpi.comnih.gov The developed icELISA demonstrated a dose-dependent competition in the presence of free LSB, with a working concentration range from 5 to 5 × 10⁴ ng/mL. mdpi.comnih.gov The assay's performance has been validated, showing its potential for quantifying LSB in complex mixtures like herbal extracts. mdpi.com For instance, the LSB content in Salvia miltiorrhiza (Danshen) extracts has been measured using this icELISA and compared with results from High-Performance Liquid Chromatography (HPLC), confirming its applicability for real samples. mdpi.com The development of monoclonal antibodies (mAbs) has also been a focus, providing a consistent and specific reagent for these immunoassays. dntb.gov.uanih.gov

Table 1: Performance Characteristics of an Indirect Competitive ELISA for this compound

Parameter Value Reference
Assay Type Indirect Competitive ELISA mdpi.comnih.gov
Antibody Source Hens immunized with LSB-caleosin conjugate mdpi.comnih.gov
Coated Antigen This compound-Bovine Serum Albumin (LSB-BSA) mdpi.comnih.gov
Concentration Range 5 to 5 × 10⁴ ng/mL mdpi.comnih.gov
IC₅₀ Value ~120 ng/mL mdpi.comnih.gov

Coupled Techniques and Advanced Detection Systems

To achieve higher sensitivity, specificity, and more comprehensive analysis of this compound, various analytical techniques have been coupled with advanced detection systems. These hyphenated methods are crucial for quantitative analysis in complex matrices such as biological fluids and plant extracts, as well as for structural elucidation.

High-Performance Liquid Chromatography (HPLC) is frequently coupled with a Photodiode Array (PDA) detector. This setup allows for the simultaneous separation and determination of LSB along with other related phenolic compounds in a single chromatographic run. acs.org Gradient reversed-phase HPLC-PDA methods have been developed to analyze aqueous extracts of medicinal plants like Salvia miltiorrhiza. mdpi.comacs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative determination of LSB. academicjournals.orgresearchgate.netnih.gov This method offers excellent sensitivity and specificity, making it suitable for pharmacokinetic studies in rat and beagle dog serum and for the trace analysis of components involved in the LSB biosynthesis pathway in hairy root cultures. academicjournals.orgresearchgate.netnih.govamegroups.cnnih.govplos.org The technique typically employs an electrospray ionization (ESI) source, often in the negative-ion mode, and quantification is performed using multiple-reaction monitoring (MRM). academicjournals.orgresearchgate.net LC-MS/MS methods have demonstrated good linearity over wide concentration ranges and high recovery rates. researchgate.netnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) provides high-resolution mass data, which is invaluable for the characterization and tentative identification of LSB and its isomers in various plant extracts, including Symphytum asperum and Salvia species. mdpi.comresearchgate.net This advanced system analyzes the fragmentation patterns of deprotonated molecules to confirm the presence of specific compounds. researchgate.net It has been used to analyze the metabolic profiles of plants and to identify numerous phenolic compounds in a single analysis. mdpi.commdpi.comnih.gov

Other coupled techniques reported for the analysis of LSB include Thin-Layer Chromatography (TLC) combined with Fast Atom Bombardment Mass Spectrometry (FAB-MS) for identification purposes. acs.org Furthermore, an on-line HPLC/UV/DPPH radical scavenging assay has been utilized for the rapid screening of phenolic compounds with antioxidant activity, identifying LSB as a significant contributor to the radical scavenging capacity of certain spice extracts. researchgate.net

Table 2: Overview of Coupled Analytical Techniques for this compound Analysis

Technique Detector/System Application Key Findings/Features Reference(s)
HPLC Photodiode Array (PDA) Simultaneous determination in plant extracts Satisfactory separation of LSB and related phenolics. mdpi.comacs.org
LC-MS/MS Triple Quadrupole (QqQ) with ESI Quantitative analysis in biological fluids and plant cultures High sensitivity (LOD ≤0.05 mg/L), specificity, and good linearity. Used for pharmacokinetics and metabolic pathway analysis. academicjournals.orgresearchgate.netnih.govnih.gov
UPLC-Q-TOF/MS Quadrupole Time-of-Flight (Q-TOF) with ESI Characterization and identification in plant extracts High-resolution mass data allows for structural elucidation based on fragmentation patterns. mdpi.comresearchgate.netmdpi.com
TLC Fast Atom Bombardment Mass Spectrometry (FAB-MS) Identification in aqueous extracts Combined planar chromatography with mass spectrometry for structural confirmation. acs.org

Molecular Mechanisms of Action of Lithospermic Acid B

Antioxidant and Free Radical Scavenging Mechanisms

LAB is recognized for its potent antioxidant capabilities, which are fundamental to its protective effects on cells and tissues. researchgate.net It counteracts oxidative stress through several interconnected mechanisms.

Direct Reactive Oxygen Species (ROS) Scavenging

Lithospermic acid B has been shown to be a powerful scavenger of free radicals. Its chemical structure, rich in phenolic hydroxyl groups, allows it to effectively neutralize various reactive oxygen species (ROS). researchgate.net Studies have demonstrated that LAB can directly scavenge superoxide (B77818) radicals. nih.gov For instance, in a cell-free system, lithospermic acid (LSA) was found to scavenge superoxide radicals. researchgate.net This direct antioxidant action helps to mitigate the damaging effects of oxidative stress on cellular components. spandidos-publications.com Furthermore, research has shown that LAB can protect against protein damage caused by peroxynitrite (ONOO-), a reactive nitrogen species, through an electron donation mechanism. researchgate.net

In one study, the antioxidant activity of this compound was evaluated using the ABTS assay, which measures the ability of a compound to scavenge the ABTS•+ radical cation. The results showed that this compound had high total antioxidant activities with an EC50 value of 1.43 ± 0.01 μg/mL. medkoo.com Another study reported that magnesium lithospermate B significantly inhibited the reduction of nitroblue tetrazolium (NBT) induced by superoxide radicals in two different systems, with IC50 values of 29.8 µg/mL and 4.06 µg/mL, respectively. nih.gov

Modulation of Antioxidant Enzyme Systems (e.g., SOD, GPx, Nrf2/HO-1 pathway activation)

Beyond direct scavenging, this compound also enhances the body's endogenous antioxidant defense systems. It has been shown to increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPx). chemfaces.com For example, pretreatment with lithospermic acid in mice exposed to carbon tetrachloride (CCl4) led to a significant increase in the levels of SOD and catalase (CAT), another important antioxidant enzyme. spandidos-publications.com

A critical mechanism in this process is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. frontiersin.org Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. frontiersin.org Studies have shown that lithospermic acid can promote the nuclear translocation of Nrf2, leading to the upregulation of downstream targets like HO-1. frontiersin.orgresearchgate.net For instance, in a study on myocardial ischemia-reperfusion injury, lithospermic acid treatment restored the expression of the Nrf2/HO-1 pathway. frontiersin.org Similarly, in a model of ulcerative colitis, lithospermic acid was found to activate the Nrf2 signaling pathway, increasing the expression of Nrf2, HO-1, and NAD(P)H quinone oxidoreductase 1 (NQO1). nih.gov This activation of the Nrf2 pathway plays a crucial role in the protective effects of LAB against oxidative stress. researchgate.netnih.gov

Inhibition of Xanthine (B1682287) Oxidase Activity

This compound has been identified as a competitive inhibitor of xanthine oxidase (XO). nih.govresearchgate.netchemfaces.com Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid, generating superoxide radicals as a byproduct. researchgate.net By inhibiting XO, LAB reduces the production of both uric acid and superoxide radicals. nih.govresearchgate.net

In one study, lithospermic acid was found to inhibit the formation of uric acid with an IC50 of 5.2 µg/mL and superoxide radicals with an IC50 of 1.08 µg/mL in a xanthine/xanthine oxidase system. nih.govresearchgate.net Another study investigating magnesium lithospermate B, a salt of LAB, also demonstrated its ability to directly inhibit xanthine oxidase in a competitive manner. nih.gov This inhibitory action on xanthine oxidase contributes to both the antioxidant and anti-inflammatory effects of this compound. nih.govresearchgate.net

Anti-Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are mediated through its influence on key signaling pathways that regulate the inflammatory response.

Inhibition of NF-κB Pathway

A central mechanism of LAB's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govfrontiersin.org NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes. nih.gov Research has shown that lithospermic acid can suppress the activation and nuclear translocation of NF-κB p65, a key subunit of the NF-κB complex. nih.govresearchgate.net

In a study using BV2 microglial cells, lithospermic acid was found to dramatically reduce LPS-stimulated NF-κB p65 nuclear translocation. nih.govresearchgate.net By inhibiting the NF-κB pathway, LAB effectively downregulates the expression of various inflammatory mediators. frontiersin.org This inhibitory effect on NF-κB signaling is a significant contributor to the anti-inflammatory properties of this compound. nih.govplos.org

Modulation of Pro-inflammatory Cytokines (e.g., TNFα, IL-6, MCP-1)

As a consequence of its inhibitory effects on signaling pathways like NF-κB, this compound modulates the production of several pro-inflammatory cytokines. Studies have consistently shown that LAB can significantly decrease the levels of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1). caldic.com

For example, in LPS-stimulated BV2 microglial cells, lithospermic acid markedly decreased the production of TNF-α and IL-6 in a dose-dependent manner. researchgate.netnih.gov This reduction in pro-inflammatory cytokine production helps to dampen the inflammatory cascade and alleviate inflammation-related tissue damage. researchgate.netresearchgate.net

Effects on MAPK Activity

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cellular processes like inflammation, proliferation, and apoptosis. frontiersin.org Research indicates that in endothelial cells stimulated by tumor necrosis factor-alpha (TNF-α), both lithospermic acid and salvianolic acid B significantly inhibited the phosphorylation of p38 and JNK proteins. nih.gov This inhibition of the NF-κB/JNK/p38 MAPK signaling pathway is linked to a reduction in the likelihood of thrombosis. nih.govresearchgate.net

In different cellular contexts, the effect of salvianolic acid B, a closely related compound, on MAPK pathways can vary. For instance, it can inhibit the TGF-β1/Smads signaling pathway in activated hepatic stellate cells and also suppress the MAPK pathway in skin fibroblasts. frontiersin.org Conversely, in certain cancer cells like osteosarcoma, salvianolic acid B can actually promote the p38-MAPK pathway to induce ROS production and subsequent apoptosis. frontiersin.org In TNF-α-stimulated human EA.hy926 cells, salvianolic acid B was found to markedly decrease thrombosis potential by inhibiting the NF-κB/JNK/p38 MAPK signaling pathway. researchgate.net

Table 1: Effects of this compound on MAPK Signaling Pathway Components
CompoundCell TypeStimulusEffect on MAPK PathwayObserved OutcomeSource
This compoundEA.hy926 cellsTNF-αInhibition of p-p38 and p-JNK protein expressionAnti-thrombotic activity nih.gov
Salvianolic Acid BEA.hy926 cellsTNF-αInhibition of NF-κB/JNK/p38 MAPK signalingDecreased thrombosis likelihood researchgate.net

Anti-Apoptotic Mechanisms

This compound demonstrates significant anti-apoptotic properties across various cell types by interfering with key cell death pathways. researchgate.net These protective effects are often linked to its ability to scavenge free radicals, reduce oxidative stress, and modulate specific signaling cascades involved in apoptosis. researchgate.netresearchgate.net

Alleviation of Apoptotic Pathways in Specific Cell Types

The anti-apoptotic effects of this compound have been documented in several specific cell types:

Pancreatic β-cells: Magnesium lithosperate B (LAB), the magnesium salt of this compound, protects pancreatic β-cells from cytokine-induced apoptosis. plos.orgnih.gov It significantly reduces cell death induced by INF-γ and IL-1β in INS-1 cells. nih.gov This cytoprotective effect is achieved by alleviating the phosphorylation of p38 and JNK, which leads to a decrease in cleaved caspase-3 activity. nih.gov Furthermore, LAB activates anti-apoptotic pathways, including Nrf2-HO-1 and Sirt1. nih.gov

Hepatocytes: In a model of carbon tetrachloride (CCl4)-induced acute liver damage, lithospermic acid was found to inhibit key enzymes involved in apoptosis. spandidos-publications.com Exposure to CCl4 increased the activity of caspase-3 and -7 in Huh7 liver cells, signaling an increase in apoptosis. spandidos-publications.comspandidos-publications.com Treatment with lithospermic acid reduced the activity of these caspases, thereby modulating apoptotic activity. spandidos-publications.comspandidos-publications.com

Cardiomyocytes: Lithospermic acid has been shown to ameliorate apoptosis in cardiomyocytes following myocardial ischemia-reperfusion or hypoxia-reoxygenation, both in vivo and in vitro. nih.govnih.gov This cardioprotective effect is linked to the suppression of oxidative stress. nih.gov

Endothelial Cells: Magnesium lithosperate B decreases endothelial cell apoptosis caused by hyperglycemia. researchgate.net

Neurons: Lithospermic acid can attenuate neurotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+) by blocking neuronal apoptotic pathways. chemfaces.com

Table 2: Anti-Apoptotic Effects of this compound in Various Cell Types
Cell TypeInducer of ApoptosisKey Mechanism of ActionSource
Pancreatic β-cells (INS-1)Cytokines (INF-γ, IL-1β)Decreased cleaved caspase-3 activity; activation of Nrf2-HO-1 and Sirt1 pathways. nih.gov
Hepatocytes (Huh7)Carbon Tetrachloride (CCl4)Reduced caspase-3/7 activity. spandidos-publications.comspandidos-publications.com
Cardiomyocytes (H9C2)Hypoxia-ReoxygenationSuppression of oxidative stress. nih.govnih.gov
Endothelial CellsHyperglycemiaDecreased apoptosis. researchgate.net
NeuronsMPP+Blockade of neuronal apoptotic pathways. chemfaces.com

Cellular and Molecular Target Interactions

Endothelium-Dependent Vasodilation and Nitric Oxide Production

This compound and its magnesium salt, MLB, have been shown to improve endothelium-dependent vasodilation. Treatment with MLB attenuated the decrease in endothelium-dependent vasodilation in a rat model of type 2 diabetes. researchgate.net This effect is largely mediated by nitric oxide (NO). nih.gov MLB treatment has been observed to increase serum nitrite (B80452) levels, a surrogate marker for NO, and restore NO bioavailability in aortic tissue. researchgate.netnih.gov The mechanism involves rescuing the inhibition of endothelial nitric oxide synthase (eNOS) activity in endothelial cells under hyperglycemic conditions. researchgate.netoup.com By enhancing vasodilation, MLB helps to ameliorate endothelial dysfunction. researchgate.net

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound has been identified as an active principle responsible for the angiotensin-converting enzyme (ACE) inhibitory effects of Salvia miltiorrhiza. nih.gov ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. patsnap.com this compound inhibits ACE activity in a dose-dependent manner, with a reported IC50 value of 86 microg/ml (120 µM). nih.gov By inhibiting ACE, it reduces the conversion of angiotensin I to the vasoconstrictor angiotensin II, contributing to a hypotensive effect. nih.govpatsnap.com Furthermore, pre-exposure of endothelium-intact aortic rings to this compound markedly attenuated angiotensin I-induced contraction. nih.gov

Table 3: ACE Inhibition by this compound
ParameterValueSource
IC50 Value86 µg/mL (120 µM) nih.gov

Modulation of Endothelial Nitric Oxide Synthase (eNOS) and AMPKα Phosphorylation

This compound exerts cardioprotective effects by modulating key signaling molecules like endothelial nitric oxide synthase (eNOS) and AMP-activated protein kinase α (AMPKα). nih.govnih.gov Studies have shown that lithospermic acid promotes the phosphorylation of AMPKα. nih.govnih.gov This activation of AMPKα is crucial, as it is a key regulator of cellular energy homeostasis and plays a critical role in cardiovascular health. nih.gov

The activation of AMPKα by lithospermic acid, in turn, leads to the activation of eNOS. nih.govnih.gov Magnesium lithosperate B (MLB) was found to rescue the inhibition of eNOS activity and eNOS phosphorylation in endothelial cells cultured in high glucose, an effect that was dependent on Akt phosphorylation. researchgate.netoup.com The activated eNOS then contributes to the production of nitric oxide, which is essential for vasodilation and protection against endothelial dysfunction. nih.govresearchgate.netoup.com This pathway, involving the phosphorylation of AMPKα and subsequent activation of eNOS, is a central mechanism for the cardioprotective effects of lithospermic acid. nih.govnih.gov

Effects on Vascular Smooth Muscle Cell Proliferation and Migration

This compound (LAB), also known as salvianolic acid B, has demonstrated significant inhibitory effects on the proliferation and migration of vascular smooth muscle cells (VSMCs). nih.govnih.gov These cellular processes are critical in the development of atherosclerosis and restenosis. nih.gov The mechanisms underlying these effects are multifaceted and involve the modulation of several key signaling pathways and cellular processes.

LAB has been shown to inhibit VSMC proliferation induced by factors such as fetal bovine serum (FBS) and platelet-derived growth factor (PDGF). nih.govnih.govnih.gov This anti-proliferative effect is mediated, at least in part, by the downregulation of cyclin D1 expression, which leads to cell cycle arrest at the G1 phase. nih.gov Furthermore, LAB has been found to suppress DNA synthesis in VSMCs. nih.gov

A key mechanism in the anti-proliferative action of LAB involves its interaction with intracellular proteins. It has been identified that nonmuscle myosin heavy chain (NMHC-IIA) and histone H3 are intracellular binding partners of LAB. nih.govbenthamscience.commedkoo.com The binding of LAB to NMHC-IIA is crucial for its localization to the nucleus, where it can exert its effects. researchgate.net Once in the nucleus, LAB binds to histone H3 and inhibits the PDGF-induced phosphorylation of this protein. researchgate.net The interaction with NMHC-IIA also allows LAB to suppress the PDGF-induced phosphorylation of Akt and the expression of cyclin D2. researchgate.net Knockdown of NMHC-IIA expression has been shown to impede the anti-proliferative function of LAB. researchgate.net

In addition to inhibiting proliferation, LAB also attenuates VSMC migration. nih.gov This effect is achieved by inhibiting the expression and enzymatic activity of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, a necessary step for cell migration. nih.gov The inhibition of both lipopolysaccharide (LPS)- and FBS-induced reactive oxygen species (ROS) generation and subsequent ERK1/2 phosphorylation are also key to its inhibitory effects on VSMC migration and proliferation. nih.govnih.gov

Table 1: Effects of this compound on VSMC Proliferation and Migration

Cellular Process Effect of this compound Key Molecular Targets/Pathways Inducing Agent
ProliferationInhibitionCyclin D1, DNA synthesis, Akt phosphorylation, Cyclin D2 expressionFetal Bovine Serum (FBS), Platelet-Derived Growth Factor (PDGF)
MigrationInhibitionMatrix Metalloproteinase-9 (MMP-9) expression and activityLipopolysaccharide (LPS)
Cell CycleArrest at G1 phaseCyclin D1Fetal Bovine Serum (FBS)
Intracellular SignalingInhibition of ROS generation and ERK1/2 phosphorylationReactive Oxygen Species (ROS), ERK1/2Lipopolysaccharide (LPS), Fetal Bovine Serum (FBS)
Protein InteractionBinds to Nonmuscle Myosin Heavy Chain (NMHC-IIA) and Histone H3NMHC-IIA, Histone H3Platelet-Derived Growth Factor (PDGF)

Inhibition of TGF-β1 Secretion and Pro-collagen Expression

This compound has been found to modulate fibrotic processes by inhibiting the secretion of transforming growth factor-beta 1 (TGF-β1) and the expression of pro-collagen. In hepatic stellate cells (HSCs), a key cell type involved in liver fibrosis, magnesium lithospermate B (MLB) significantly decreased the hepatic mRNA expression of TGF-β1 and collagen α1(I). nih.gov Studies have shown that salvianolic acid B (Sal B), which is structurally identical to this compound, can inhibit the TGF-β1/Smads signaling pathway in activated HSCs. frontiersin.org

In the context of skin photoaging, a mixture of Lithospermum erythrorhizon and Forsythia suspensa extract, containing lithospermic acid, was shown to modulate the TGF-β/Smad signaling pathway. mdpi.comresearchgate.net This modulation resulted in increased phosphorylation of Smad2 and Smad3, while downregulating the inhibitory Smad7, ultimately promoting the synthesis of procollagen (B1174764) type I. mdpi.com

Furthermore, in human dermal fibroblasts, salvianolic acid B at concentrations of 1 and 10 micromol/L decreased the secretion of active TGF-β1 and downregulated the expression of pro-collagen alpha1(I) mRNA. medchemexpress.com

Table 2: Effect of this compound on TGF-β1 and Pro-collagen

Parameter Effect of this compound Cell/Tissue Type Reference
TGF-β1 SecretionDecreasedHuman Dermal Fibroblasts medchemexpress.com
TGF-β1 mRNA ExpressionDecreasedRat Hepatic Stellate Cells nih.gov
Pro-collagen α1(I) mRNA ExpressionDecreasedHuman Dermal Fibroblasts, Rat Hepatic Stellate Cells nih.govmedchemexpress.com
TGF-β/Smad SignalingModulatedHuman Keratinocytes (HaCaT) mdpi.comresearchgate.net

Inhibition of Human Immunodeficiency Virus (HIV) Integrase Enzyme

This compound has been identified as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. google.comcapes.gov.brnih.gov This enzyme is crucial for the replication of HIV as it catalyzes the integration of the viral DNA into the host cell's genome.

Studies have shown that this compound inhibits the catalytic activities of HIV-1 integrase, specifically the 3'-processing and 3'-joining steps. google.comcapes.gov.br The IC50 value for the inhibition of 3'-joining to the target DNA was found to be 0.37 μM. google.comcapes.gov.br It has been suggested that the binding of this compound to the HIV-1 integrase and the subsequent inhibition of its enzymatic activity occur rapidly. capes.gov.br

Docking studies suggest that this compound binds to a site on the integrase enzyme that is similar to the binding site of the known inhibitor 5-CITEP. researchgate.net The interaction is thought to involve ligand-metal interactions, hydrogen bonding, and hydrophobic attractions. google.com Further research has indicated that the core domain of the integrase is the binding site for this compound and is responsible for the inhibition of the enzyme. google.com

Importantly, this compound does not inhibit other stages of the viral life cycle, such as HIV entry into host cells or the activity of reverse transcriptase. google.comcapes.gov.br This selectivity for the integrase enzyme makes it a promising candidate for the development of new anti-HIV therapies. capes.gov.brresearchgate.net

Table 3: Inhibitory Activity of this compound against HIV-1 Integrase

Parameter IC50 Value Reference
Inhibition of 3'-joining0.37 μM google.comcapes.gov.br
Inhibition of 3'-processing0.48 μM capes.gov.brnih.gov

Hyaluronidase (B3051955) Inhibition

This compound has been shown to possess inhibitory activity against hyaluronidase. researchgate.netnih.gov Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. researchgate.net Inhibition of this enzyme can have anti-inflammatory effects. mdpi.com

Research has demonstrated that salvianolic acid B, which is identical to this compound, exhibits inhibitory effects on hyaluronidase. mdpi.com In one study, the inhibitory activity of this compound was reported with an IC50 value of 164 μg/mL. researchgate.net Kinetic studies have revealed that salvianolic acid B acts as a mixed-type inhibitor of hyaluronidase, with Ki and Kis values of 0.22 and 0.96 μM, respectively. mdpi.com Molecular docking studies have further suggested a higher binding affinity of salvianolic acid B for hyaluronidase compared to other related compounds like rosmarinic acid. mdpi.com

Aldose Reductase Inhibition

This compound has been identified as an inhibitor of aldose reductase. researchgate.net This enzyme is the first and rate-limiting enzyme in the polyol pathway, which becomes more active during periods of hyperglycemia. nih.govunits.it The accumulation of sorbitol, the product of the reaction catalyzed by aldose reductase, is implicated in the development of diabetic complications. units.it

Studies have shown that this compound is an active inhibitor of aldose reductase (ALR2). uoa.grresearchgate.net In a study evaluating several compounds from Origanum vulgare, this compound was found to be the most active compound against aldose reductase. uoa.grresearchgate.net Docking studies have been performed to understand the binding mode of this compound at the active site of ALR2, suggesting that hydrogen bonding and hydrophobic interactions contribute to its inhibitory activity. uoa.gr

Competitive Inhibition of Enzymes (e.g., Pancreatic Lipase (B570770), Human Carbonic Anhydrase VA, Protein Tyrosine Phosphatase 1B)

This compound has been shown to act as a competitive inhibitor of several enzymes, including pancreatic lipase, human carbonic anhydrase VA, and protein tyrosine phosphatase 1B.

Pancreatic Lipase: Recent studies have identified lithospermic acid as a dual inhibitor of pancreatic lipase (PL) and human carbonic anhydrase VA (hCA VA). nih.govd-nb.info It inhibits PL in a competitive manner, with a reported Ki value of 33.1 ± 1.6 μM. nih.gov As a competitive inhibitor, it does not affect the maximum velocity (Vmax) of the reaction. nih.gov Molecular docking simulations suggest that lithospermic acid forms stable complexes with PL through hydrogen bonding with ASP 205 and π–stacking interactions with PHE 77 and PHE 215. nih.govd-nb.info

Human Carbonic Anhydrase VA: Lithospermic acid also inhibits human carbonic anhydrase VA (hCA VA), a mitochondrial enzyme involved in metabolic processes. nih.govresearchgate.net The inhibition is competitive, with a Ki value of 0.69 ± 0.01 μM. nih.govd-nb.info In silico analysis indicates that the interaction occurs with the Zn²⁺ ion in the active site of hCA VA through the carboxylate moiety of its benzofuran (B130515) ring. nih.govd-nb.info

Protein Tyrosine Phosphatase 1B: this compound has been investigated as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in the insulin (B600854) signaling pathway. acs.orgnih.gov Research has led to the design and synthesis of dihydroxy stilbene (B7821643) derivatives based on the structure of this compound, which have shown significant PTP1B inhibitory activity. nih.gov Some of these derivatives exhibited IC50 values comparable to the known inhibitor molybdate. nih.gov Another study identified a compound, glycybenzofuran, as a competitive inhibitor of PTP1B. alljournals.cn

Table 4: Competitive Inhibition by this compound

Enzyme Inhibition Type Ki Value Key Interactions
Pancreatic LipaseCompetitive33.1 ± 1.6 μMHydrogen bonding with ASP 205; π–stacking with PHE 77 and PHE 215
Human Carbonic Anhydrase VACompetitive0.69 ± 0.01 μMInteraction with Zn²⁺ via benzofuran carboxylate moiety
Protein Tyrosine Phosphatase 1BCompetitive (derivatives)VariesNot specified

Interaction with Intracellular Binding Partners (e.g., Nonmuscle myosin heavy chain, Histone H3)

A key aspect of the molecular mechanism of this compound is its interaction with specific intracellular binding partners, which mediates its biological effects, particularly its anti-proliferative action on vascular smooth muscle cells (VSMCs). nih.govbenthamscience.commedkoo.com

Nonmuscle Myosin Heavy Chain (NMHC-IIA): Research has identified nonmuscle myosin heavy chain IIA (NMHC-IIA) as a direct intracellular binding partner of this compound. nih.govresearchgate.net This interaction is crucial for the translocation of this compound into the nucleus of VSMCs. researchgate.net The expression of NMHC-IIA is necessary for this compound to exert its inhibitory effect on PDGF-induced VSMC proliferation. researchgate.net When NMHC-IIA expression is knocked down, the anti-proliferative function of this compound is impeded. researchgate.net

Histone H3: Once inside the nucleus, facilitated by its binding to NMHC-IIA, this compound interacts with another key protein, histone H3. nih.govresearchgate.net Specifically, it has been shown to bind to histone H3 in the nucleolus and inhibit the platelet-derived growth factor (PDGF)-induced phosphorylation of this histone. researchgate.net This inhibition of histone H3 phosphorylation is a critical step in the suppression of VSMC proliferation. researchgate.net

In addition to these, a recent study using molecular docking suggested that heat shock protein 90 (HSP90) may be a pivotal target for lithospermic acid, through which it exerts its anti-inflammatory effects. nih.gov

Table 5: Intracellular Binding Partners of this compound

Binding Partner Cellular Location of Interaction Functional Consequence of Interaction
Nonmuscle Myosin Heavy Chain (NMHC-IIA)Cytoplasm/NucleusFacilitates nuclear translocation of this compound
Histone H3NucleolusInhibition of PDGF-induced phosphorylation, leading to suppression of VSMC proliferation
Heat Shock Protein 90 (HSP90)Not specifiedPotential mediation of anti-inflammatory effects

Structure Activity Relationship Sar and Derivatization Studies of Lithospermic Acid B

Elucidation of Key Structural Features for Biological Activity

Lithospermic acid B is a complex molecule derived from the condensation of three units of caffeic acid. nih.gov Its structure contains a dihydrobenzofuran ring, multiple catechol moieties, and carboxylic acid groups, all of which contribute to its biological activities. researchgate.netmedkoo.com The presence of catechol groups is crucial for its potent antioxidant and free radical scavenging properties. researchgate.netnih.gov These dihydroxy-substituted phenyl rings are key to its ability to donate hydrogen atoms and stabilize free radicals.

Synthesis and Characterization of this compound Derivatives

To explore and enhance the therapeutic potential of this compound, various derivatives have been synthesized and characterized. These modifications primarily target the carboxylic acid and hydroxyl groups to modulate properties such as solubility, bioavailability, and target specificity. ontosight.aimdpi.com

Methylated Derivatives (e.g., 9″-Lithospermic Acid Methyl Ester, Dimethyl Lithospermate B)

Methylation of the carboxylic acid groups of this compound has led to the creation of derivatives with altered biological activities. mdpi.com

Dimethyl Lithospermate B (dmLSB) , where both carboxylic acid groups are esterified, has been identified as a selective Na+ channel agonist. abmole.com This modification results in the slowing of sodium current inactivation, which can increase the action potential duration in ventricular myocytes. abmole.com The synthesis of dmLSB can be achieved through the chemical modification of this compound. ontosight.ai This derivative has shown potential in suppressing arrhythmogenesis. mdpi.com

9″-Lithospermic Acid Methyl Ester is another methylated derivative that has demonstrated significant biological effects. jst.go.jp Studies have shown its potential in inhibiting cellular proliferation and inducing cell death in glioblastoma cells. researchgate.net This compound has been isolated from Thymus thracicus. researchgate.net

Derivative NameParent CompoundKey ModificationNotable Biological ActivityReference
Dimethyl Lithospermate BThis compoundMethyl esterification of both carboxylic acid groupsSelective Na+ channel agonist, slows sodium current inactivation abmole.com
9″-Lithospermic Acid Methyl EsterThis compoundMethyl esterification at the 9″ positionInhibits proliferation and induces death in glioblastoma cells researchgate.net

Stilbene (B7821643) Derivatives and Other Structural Modifications

Inspired by the structure of this compound, novel stilbene derivatives have been designed and synthesized. researchgate.netsigmaaldrich.com These compounds aim to mimic the key structural features of this compound while offering potentially improved properties.

Researchers have synthesized dihydroxy stilbene derivatives that have shown potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for anti-diabetic drugs. researchgate.netsigmaaldrich.comnih.gov The design of these stilbenes was based on the structural backbone of this compound. sigmaaldrich.com Modifications, such as the introduction of electron-withdrawing groups or amides into the second phenyl ring, have been explored to enhance the stability of the resulting radical species. researchgate.netsigmaaldrich.com

Other synthetic strategies have focused on creating dual-labeled probes of Dimethyl Lithospermate B, incorporating both photochemical and fluorescent moieties. mdpi.com These probes are valuable tools for identifying the cellular targets of the compound and elucidating its mechanism of action. mdpi.com

Impact of Stereochemistry on Activity

Stereochemistry plays a crucial role in the biological activity of many molecules, as the three-dimensional arrangement of atoms can significantly affect how a compound interacts with its biological target. nih.gov In living systems, which are themselves chiral, different enantiomers of a chiral drug can exhibit distinct pharmacological behaviors. nih.gov

Studies on diastereomers of Lithospermic acid have revealed that even subtle changes in stereochemistry can impact biological activity. For example, different diastereomers have shown varying degrees of inhibitory activity against hyaluronidase (B3051955) and histamine (B1213489) release. nih.gov This highlights the importance of controlling the stereochemistry during the synthesis or isolation of this compound and its derivatives to ensure optimal therapeutic efficacy. The precise spatial arrangement of functional groups is necessary for effective interaction with the target binding site. nih.gov

Preclinical in Vitro and in Vivo Research Models for Lithospermic Acid B

Cellular Models for Mechanistic Investigations

Research has utilized human glioblastoma cell lines, specifically U87 and T98, to investigate the antineoplastic properties of derivatives of Lithospermic acid. A study on 9″-Lithospermic acid methyl ester demonstrated its ability to inhibit cellular proliferation, induce cell death, and impede cell migration in both U87 and T98 cell lines. researchgate.netnih.govresearchgate.net These effects were observed to be dose- and time-dependent. nih.gov

Further investigation into the cell cycle revealed that 9″-Lithospermic acid methyl ester caused an accumulation of cells in the S phase, suggesting an interference with DNA replication. nih.gov The migratory capacity of the glioblastoma cells was also significantly inhibited by the compound. researchgate.netnih.gov Notably, the combination of 9″-Lithospermic acid methyl ester with the standard chemotherapeutic drug temozolomide (B1682018) intensified these anticancer effects. nih.govresearchgate.net

Table 1: Effects of 9″-Lithospermic Acid Methyl Ester on Glioblastoma Cell Lines

Cell Line Key Findings Reference
U87 Inhibition of proliferation and migration, induction of cell death, cell cycle arrest at S phase. researchgate.netnih.govresearchgate.netnih.gov

| T98 | Inhibition of proliferation and migration, induction of cell death, cell cycle arrest at S phase. | researchgate.netnih.govresearchgate.netnih.gov |

The H9C2 cell line, a model for cardiomyocytes, has been instrumental in elucidating the cardioprotective effects of Lithospermic acid (LA) against myocardial ischemia-reperfusion (I/R) injury. In an in vitro model of hypoxia-reoxygenation (HR), LA pretreatment was found to ameliorate oxidative stress and reduce cardiomyocyte apoptosis. nih.govresearchgate.net

Mechanistically, LA was shown to activate the Nrf2/HO-1 pathway, a key regulator of antioxidant defense. nih.govmdpi.com This activation is promoted by the phosphorylation of AMP-activated protein kinase α (AMPKα). nih.gov The protective effects of LA were abolished when either AMPK or Nrf2 were inhibited, confirming their central role in the observed cardioprotection. nih.gov LA also decreased the production of reactive oxygen species (ROS) and the expression of pro-apoptotic proteins while increasing the expression of anti-apoptotic proteins in H9C2 cells subjected to HR. nih.govresearchgate.net

Table 2: Cardioprotective Effects of Lithospermic Acid in H9C2 Cells

Experimental Model Key Findings Signaling Pathways Implicated Reference

| Hypoxia Reoxygenation (HR) | Attenuates oxidative stress, decreases apoptosis, reduces ROS production. | Activation of AMPKα/Nrf2/HO-1 pathway. | nih.govresearchgate.netmdpi.com |

The murine macrophage cell line RAW264.7 has been employed to study the anti-inflammatory properties of Lithospermic acid B and its salt, magnesium lithospermate B (MLB). In lipopolysaccharide (LPS)-stimulated RAW264.7 cells, MLB was shown to inhibit the secretion of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). frontiersin.org

This anti-inflammatory effect was linked to the inhibition of the Jak2/Stat3 signaling pathway. frontiersin.org Another study using a derivative, LA@ZIF-8 nanoparticles, confirmed the inhibition of the pro-inflammatory phenotype of RAW264.7 macrophages through the NF-ĸB signaling pathway. researchgate.net Furthermore, Lithospermic acid has been shown to reduce the production of pro-inflammatory cytokines in RAW264.7 cells stimulated with LPS and monosodium urate crystals, suggesting its potential in treating gouty arthritis. researchgate.net

Table 3: Anti-inflammatory Effects of this compound and its Derivatives in RAW264.7 Macrophages

Compound Stimulant Key Findings Signaling Pathways Implicated Reference
Magnesium Lithospermate B (MLB) LPS Inhibited secretion of NO, IL-6, TNF-α. Inhibition of Jak2/Stat3 pathway. frontiersin.org
LA@ZIF-8 Nanoparticles Not specified Inhibited pro-inflammatory phenotype. Inhibition of NF-ĸB pathway. researchgate.net

| Lithospermic Acid | LPS + MSU | Reduced production of pro-inflammatory cytokines. | Not specified. | researchgate.net |

This compound has demonstrated a protective effect on pancreatic beta-cells against cytokine-induced apoptosis. plos.orgscielo.br This protection is mediated by the activation of the anti-apoptotic pathways involving Nrf2-HO-1 and Sirt1. scielo.brnih.gov By activating these pathways, this compound helps to alleviate cellular damage and preserve beta-cell function. nih.gov This suggests a potential therapeutic role in the context of diabetes, where beta-cell preservation is crucial. scielo.br

The effects of Lithospermic acid and its derivatives on vascular smooth muscle cells (VSMCs) have been extensively studied, revealing their potential in preventing atherosclerosis and restenosis. nih.gov Lithospermic acid was found to inhibit both the proliferation and migration of rat thoracic aorta VSMCs. nih.govnih.gov

The anti-proliferative effect is achieved by down-regulating the expression of cyclin D1 and arresting the cell cycle in the G1 phase. nih.gov Furthermore, this compound (LAB) has been shown to localize to the nucleus of VSMCs, where it interacts with histone H3 and nonmuscle myosin heavy chain (NMHC-IIA), leading to the suppression of platelet-derived growth factor (PDGF)-induced proliferation. nih.gov Studies on magnesium lithospermate B (MLB) have also shown that it regulates Ca2+ homeostasis in VSMCs, which can contribute to its vasodilator action. thieme-connect.comcas.cn

Table 4: Effects of Lithospermic Acid and its Derivatives on Vascular Smooth Muscle Cells (VSMCs)

Compound Key Findings Mechanisms of Action Reference
Lithospermic Acid Inhibits proliferation and migration. Down-regulates cyclin D1, arrests cell cycle at G1, inhibits MMP-9 expression. nih.govnih.gov
This compound (LAB) Inhibits PDGF-induced proliferation. Interacts with NMHC-IIA for nuclear localization, binds to histone H3. nih.gov

| Magnesium Lithospermate B (MLB) | Regulates intracellular Ca2+ concentration. | Attenuates ATP-induced Ca2+ increase. | thieme-connect.comcas.cn |

The hepatoprotective effects of this compound have been demonstrated in studies using cultured rat hepatocytes. The salt of this compound, lithospermate B, showed a protective effect against carbon tetrachloride (CCl4)-induced necrosis in these cells. nih.govthieme-connect.com This highlights its potential to mitigate liver damage caused by toxins. Further research has indicated that Lithospermic acid and other phenolic acids from Salvia miltiorrhiza are taken up by hepatocytes via hepatic transporters like OATP1B1 and OATP1B3, which is a crucial step in their systemic elimination. frontiersin.org The antioxidant properties of these compounds are believed to contribute to their protective action against peroxidative damage in liver cells. acs.org

Endothelial Cells

In vitro studies have explored the protective effects of this compound on endothelial cells, a critical component of the vascular system. Research using cultured aortic endothelial cells from rabbits has demonstrated the compound's protective capabilities. medkoo.com A derivative, magnesium lithospermate B (MLB), has been shown to potently protect the endothelium from dysfunction induced by hyperglycemic conditions. oup.com In these high-glucose environments, MLB rescued the activity and phosphorylation of endothelial nitric oxide synthase (eNOS), an effect dependent on Akt phosphorylation. oup.com It also decreased oxidative stress and reduced apoptosis in endothelial cells. oup.com Furthermore, this compound has been observed to exert endothelium-dependent vasodilation in the aorta. acs.org Studies also indicate that it can downregulate the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), which are involved in inflammatory processes. nih.gov

Cell ModelKey FindingsMeasured ParametersCitations
Rabbit Aortic Endothelial CellsExhibited protective effects.General cell protection medkoo.com
Endothelial Cells in HyperglycemiaProtected against hyperglycemia-induced dysfunction; reduced oxidative stress and apoptosis.eNOS activity, eNOS phosphorylation, Akt phosphorylation, oxidative stress markers, apoptosis rates oup.com
Murine SVR Endothelial Cell LineDownregulated adhesion molecules.VCAM-1, ICAM-1 expression nih.gov

Animal Models for Disease Pathophysiology Research

Models of Myocardial Ischemia-Reperfusion Injury (e.g., mice, rabbits)

This compound has been extensively studied in animal models of myocardial ischemia-reperfusion (MI/R) injury. In C57BL/6 mice subjected to MI/R, pretreatment with Lithospermic acid (LA) was found to improve cardiac function, attenuate the infarct area, and decrease plasma levels of cardiac injury markers like troponin T (TnT) and creatine (B1669601) kinase-MB (CK-MB). nih.govnih.gov The protective mechanisms involve the amelioration of oxidative stress and a reduction in cardiomyocyte apoptosis. nih.govnih.gov Mechanistic studies revealed that these cardioprotective effects are mediated through the activation of the AMPKα/Nrf2/HO-1 signaling pathway. nih.gov Similar protective outcomes were observed in an ischemia/reperfusion rabbit model. amegroups.cn

Animal ModelKey FindingsMeasured ParametersCitations
C57BL/6 MiceReduced infarct size and improved cardiac function; ameliorated oxidative stress and apoptosis.Infarct area, plasma TnT and CK-MB, echocardiography, hemodynamics, oxidative stress markers, apoptosis levels, AMPKα, Nrf2, HO-1 nih.govnih.gov
RabbitsShowed ameliorating effects on infarct size.Infarct size amegroups.cn

Diabetic Retinopathy Models (e.g., OLETF rats)

The Otsuka Long-Evans Tokushima Fatty (OLETF) rat, an established model for type 2 diabetes, has been used to evaluate the efficacy of this compound (LAB) in preventing diabetic retinopathy. plos.orgnih.govnih.gov Long-term oral administration of LAB to OLETF rats prevented key pathological changes in the retina, including vascular leakage and the thickening of the capillary basement membrane, in a dose-dependent manner. plos.orgnih.govnih.gov The treatment also led to significant improvements in glucose intolerance and insulin (B600854) resistance. plos.orgnih.gov On a molecular level, LAB treatment was associated with reduced levels of the marker for oxidative stress, urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), and lower serum levels of inflammatory markers such as high-sensitivity C-reactive protein (hsCRP), monocyte chemotactic protein-1 (MCP1), and tumor necrosis factor-alpha (TNFα). plos.orgnih.govresearchgate.net These protective effects are believed to be linked to its ability to decrease the expression of vascular endothelial growth factor (VEGF) in the retina. plos.orgnih.gov

Animal ModelKey FindingsMeasured ParametersCitations
OLETF RatsPrevented vascular leakage and basement membrane thickening; improved glucose metabolism.Fundoscopic findings, retinal capillary structure, VEGF expression, ocular fluid VEGF, serum hsCRP, MCP1, TNFα, urinary 8-OHdG plos.orgnih.govnih.govresearchgate.net

Models of Ischemic Brain Injury

Research in rat models of ischemic brain injury demonstrates the neuroprotective potential of this compound and its derivatives. Salviaolate, a compound comprising at least 85% magnesium lithospermate B, was shown to protect the rat brain from ischemia/reperfusion injury. nih.gov Administration of salviaolate reduced the neurological deficit score, decreased infarct volume, and lowered cellular apoptosis. nih.gov The underlying mechanism for this neuroprotection is associated with the inhibition of NADPH oxidase activity and a subsequent reduction in the production of hydrogen peroxide (H2O2). nih.gov Another derivative, SMND-309, also conferred protection in a rat model of cerebral ischemia and reperfusion injury. researchgate.net These findings highlight the positive effects of this compound in the context of ischemic brain damage. mdpi.com

Animal ModelKey FindingsMeasured ParametersCitations
Rats (Middle Cerebral Artery Occlusion)Reduced neurological deficit, infarct volume, and cellular apoptosis.Neurological function, infarct volume, cellular apoptosis, NADPH oxidase activity, H2O2 content nih.gov
Rats (Cerebral Ischemia and Reperfusion)Demonstrated protective effects against cortical neuron damage.Neurological outcomes, cellular damage markers researchgate.net

Hyperuricemia and Gouty Arthritis Models (e.g., rats)

In rat models relevant to hyperuricemia and gout, Lithospermic acid (LSA) has demonstrated both hypouricemic and anti-inflammatory activities. researchgate.netnih.gov In rats pretreated with oxonate to induce hyperuricemia, LSA was found to lower uric acid levels. researchgate.netnih.gov Furthermore, in a model of gouty arthritis induced by monosodium urate crystals, LSA showed anti-inflammatory effects, reducing paw edema. researchgate.net Mechanistic studies have identified LSA as a competitive inhibitor of xanthine (B1682287) oxidase (XO), the key enzyme in uric acid production. researchgate.netnih.gov In vitro, it was shown to inhibit the formation of both uric acid and superoxide (B77818) radicals. researchgate.netnih.gov

Animal ModelKey FindingsMeasured ParametersCitations
Oxonate-Pretreated Rats (Hyperuricemia)Exhibited hypouricemic activity.Serum uric acid levels researchgate.netnih.gov
Rats (Gouty Arthritis)Demonstrated anti-inflammatory effects.Paw edema/swelling researchgate.net

Hepatic Injury Models (e.g., CCl4-induced, chronic alcoholic liver injury)

The hepatoprotective effects of Lithospermic acid have been validated in different models of liver injury. In BALB/c mice with acute liver damage induced by carbon tetrachloride (CCl4), pretreatment with Lithospermic acid significantly mitigated hepatic oxidative damage. chemfaces.comspandidos-publications.comresearchgate.net This was evidenced by reduced serum levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), and restored activity of intracellular antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). chemfaces.comspandidos-publications.comresearchgate.netspandidos-publications.com Histological examination confirmed a reduction in necrosis and structural destruction in the livers of treated mice. chemfaces.comspandidos-publications.com In a model of chronic alcoholic liver injury in rats, Salvianolic acid B (an alternative name for this compound) was found to provide protection by inhibiting C-reactive protein (CRP) and carbohydrate-responsive element-binding protein (ChREBP) through a SIRT1-mediated pathway. medkoo.com

Animal ModelKey FindingsMeasured ParametersCitations
BALB/c Mice (CCl4-induced injury)Reduced hepatic oxidative damage and restored liver function.Serum AST and ALT, hepatic SOD and CAT, lipid peroxidation, liver histology chemfaces.comspandidos-publications.comresearchgate.netspandidos-publications.com
Rats (Chronic alcoholic liver injury)Protected against liver injury via SIRT1-mediated pathway.SIRT1, CRP, ChREBP expression medkoo.com

Renal Injury Models

This compound (LAB), also known as salvianolic acid B, has demonstrated significant therapeutic potential in preclinical models of renal injury, including diabetic nephropathy and ischemia/reperfusion-induced acute kidney injury. nih.govnih.gov

In a model of type 2 diabetic nephropathy using Otsuka Long-Evans-Tokushima Fatty (OLETF) rats, orally administered LAB was shown to ameliorate the development of diabetic nephropathy. nih.gov The study, which administered LAB daily for 28 weeks, found that the compound significantly reduced blood pressure and albuminuria. nih.gov Furthermore, LAB treatment led to a marked decrease in markers of oxidative stress and inflammation within the renal tissues, such as lipid peroxidation, monocyte chemoattractant protein-1 (MCP-1), and transforming growth factor-beta1 (TGF-beta1). nih.gove-dmj.org Histological analysis revealed that LAB inhibited the progression of glomerular hypertrophy and mesangial expansion. nih.gov These findings suggest that the renoprotective effects of LAB in type 2 diabetic nephropathy are mediated through the reduction of blood pressure, oxidative stress, and inflammation. nih.gove-dmj.org

Another study comparing the effects of LAB with amlodipine (B1666008) and losartan (B1675146) in the same OLETF rat model found that while LAB was less effective at lowering blood pressure than the other two drugs, it was as potent as losartan in suppressing albuminuria and reducing renal levels of lipid peroxidation, MCP-1, and TGF-beta1. e-dmj.org This indicates that LAB's beneficial effects on diabetic nephropathy are largely attributable to its antioxidant and anti-inflammatory properties. e-dmj.orgkoreamed.org

In the context of ischemia/reperfusion-induced acute renal failure, LAB has also shown protective effects. In a rat model of this condition, administration of LAB was found to ameliorate renal damage. nih.gov The compound exhibited strong antioxidant activity, reducing the production of reactive oxygen species (ROS) and lipid peroxides in a dose-dependent manner. nih.gov Functionally, LAB treatment partially restored key renal parameters such as creatinine (B1669602) clearance, urinary sodium excretion, and urinary osmolality. nih.gov Histological examination confirmed the abrogation of renal damage in the treated rats. nih.gov The study concluded that the ameliorative effects of LAB in ischemia-reperfusion induced acute renal failure are likely mediated by its ROS scavenging capabilities. nih.gov

Table 1: Effects of this compound in a Diabetic Nephropathy Rat Model

Parameter Observation Reference
Blood Pressure Significantly reduced. nih.gov
Albuminuria Markedly attenuated. nih.gove-dmj.org
Renal Oxidative Stress Significantly lowered levels of lipid peroxidation. nih.gove-dmj.org
Renal Inflammation Decreased expression of MCP-1 and TGF-beta1. nih.gove-dmj.org

| Renal Histology | Inhibited glomerular hypertrophy and mesangial expansion. | nih.gov |

Mesenteric Ischemia Reperfusion Injury Models

Research in rat models has demonstrated the protective effects of lithospermic acid against mesenteric ischemia-reperfusion (I-R) injury. nih.gov In a study involving the induction of intestinal I-R, pretreatment with lithospermic acid was found to counteract many of the detrimental biochemical and morphological changes associated with this condition. nih.gov

Specifically, untreated I-R resulted in elevated tissue levels of malondialdehyde (MDA), an indicator of lipid peroxidation, and myeloperoxidase (MPO), a marker of neutrophil infiltration. nih.gov Conversely, the activities of crucial antioxidant enzymes, superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPx), were diminished. nih.gov Treatment with lithospermic acid was observed to nearly reverse these changes, significantly decreasing MDA and MPO levels while increasing SOD and GPx activities. nih.gov

Histopathological examination of the intestinal tissue further corroborated these findings. The intestinal injury in rats pretreated with lithospermic acid was substantially less severe than in the untreated I-R group, indicating an improvement in the morphological alterations that occur during reperfusion. nih.gov These results strongly suggest that lithospermic acid attenuates mesenteric ischemia-reperfusion injury in rats by bolstering the tissue's antioxidant defenses and reducing oxidative stress. nih.gov

Studies on Liver Fibrosis

Lithospermic acid has been investigated for its anti-fibrotic effects in preclinical models of liver fibrosis. nih.govnih.gov One study utilized a thioacetamide (B46855) (TAA)-induced liver fibrosis model in rats to evaluate the efficacy of magnesium lithospermate B (MLB), a major active component of Salvia miltiorrhiza. nih.gov In this model, which mimics both early and overt liver cirrhosis, daily oral administration of MLB resulted in a significant reduction in serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) at the 8-week mark compared to the TAA-only group. nih.gov This indicates a hepatoprotective effect against the early stages of liver damage.

More recent research has delved deeper into the molecular mechanisms underlying the anti-fibrotic action of lithospermic acid (LA). A 2024 study using a carbon tetrachloride (CCl4)-induced liver fibrosis mouse model found that LA treatment led to a decrease in the fibrosis index and an improvement in liver function. nih.gov This study identified the mechanosensitive ion channel Piezo1 as a potential pharmacological target of LA. nih.gov The findings revealed that LA inhibited the activation and expression of Piezo1 in macrophages. nih.gov Mechanistically, LA was shown to alleviate both Piezo1/Notch-mediated inflammation and oxidative stress regulated by the Piezo1/Ca2+ pathway in the fibrotic livers. nih.gov The importance of this pathway was further highlighted in experiments using mice with a macrophage-specific deletion of Piezo1, which partially counteracted the therapeutic effects of LA. nih.gov These results suggest that LA limits the progression of liver fibrosis by modulating Piezo1-mediated oxidative stress and inflammation, positioning it as a potential therapeutic agent for hepatic fibrosis. nih.gov

Neurotoxicity Models

Lithospermic acid (LSA) has been shown to exert neuroprotective effects in both in vitro and in vivo models of neurotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin commonly used to model Parkinson's disease. nih.govnih.gov

In vitro studies using CATH.a cells, a mouse brain-derived catecholaminergic neuron cell line, revealed that MPP+ treatment impaired cell membrane integrity and activated the caspase system, indicating that its neurotoxic mechanisms involve both necrosis and apoptosis. nih.gov Pretreatment with lithospermic acid was found to prevent these toxic effects. nih.govchemfaces.com Further investigation showed that LSA has a specific inhibitory effect on caspase 3. nih.gov At the mitochondrial level, MPP+ was observed to cause mitochondrial depolarization and induce endoplasmic reticulum stress, evidenced by an increased expression of the chaperone protein GRP-78. nih.govresearchgate.net Lithospermic acid was effective in mitigating all of these MPP+-induced cellular and mitochondrial dysfunctions. nih.gov

The neuroprotective properties of lithospermic acid were also confirmed in an in vivo mouse model. nih.govnih.gov Immunohistochemical analysis of brain sections from mice treated with MPP+ showed a decrease in the number of dopaminergic neurons, increased microglia activation, and enhanced astrogliosis in both the substantia nigra and the hippocampus. nih.govnih.gov MPP+ also provoked aberrant neurogenesis in the hippocampus. nih.govnih.gov Significantly, lithospermic acid was found to attenuate all of these MPP+-induced neurotoxic effects in the animal model. nih.govnih.gov These findings collectively suggest that lithospermic acid holds potential as a therapeutic candidate for neurodegenerative conditions like Parkinson's disease by blocking neuronal apoptotic and neuroinflammatory pathways. nih.govnih.govchemfaces.com

Table 2: Neuroprotective Effects of Lithospermic Acid in an MPP+-Induced Neurotoxicity Model

Model Key Findings Reference
In Vitro (CATH.a cells) Prevents MPP+-induced cell membrane impairment and caspase activation. nih.gov
Inhibits MPP+-induced mitochondrial depolarization and endoplasmic reticulum stress. nih.gov
In Vivo (Mouse model) Attenuates MPP+-induced decrease in dopaminergic neurons. nih.govnih.gov
Reduces MPP+-induced microglia activation and astrogliosis in the substantia nigra and hippocampus. nih.govnih.gov

Pharmacokinetic and Metabolism Studies in Preclinical Models

Absorption and Distribution

The pharmacokinetics of this compound (LSB) have been investigated in rats, revealing important characteristics regarding its absorption and distribution. tandfonline.comnih.gov Studies involving intravenous and oral administration have shown dose-dependent pharmacokinetics. tandfonline.comnih.gov

Following intravenous administration, LSB exhibits non-linear pharmacokinetics. nih.govthieme-connect.com The clearance of LSB was found to be slower at a higher dose, which could be attributed to the saturation of its metabolic pathways. nih.gov The volume of distribution at steady state suggests that LSB is widely distributed throughout the body. nih.govthieme-connect.com

However, the oral bioavailability of LSB is notably low. tandfonline.comnih.govnih.gov In one study, the absolute oral bioavailability was determined to be only 5% at a higher dose, and the compound was not even detectable in plasma at a lower oral dose. tandfonline.comnih.gov This poor absorption is a significant factor contributing to its low bioavailability. tandfonline.comnih.govnih.gov Research using Caco-2 cell monolayers, a model for intestinal absorption, has demonstrated that LSB has low permeability. tandfonline.comnih.gov This is further supported by the high percentage of the oral dose recovered from the gastrointestinal tract 24 hours after administration. tandfonline.comnih.gov

Despite its wide distribution after entering the systemic circulation, LSB does not efficiently cross the blood-brain barrier. researchgate.net The primary route of elimination for LSB and its active components is through biliary excretion. researchgate.net

Metabolic Pathways

The metabolism of this compound (LSB) has been elucidated through both in vitro and in vivo studies in rats, with O-methylation emerging as the primary metabolic pathway. nih.gov

In vitro experiments using rat hepatic cytosol have identified four O-methylated metabolites of LSB: one monomethyl-, two dimethyl-, and one trimethyl-lithospermic acid B. nih.gov These same four metabolites were also detected in the bile, plasma, and feces of rats following intravenous administration of LSB, confirming that methylation is a major in vivo metabolic route. nih.gov The rapid and extensive metabolism of LSB into its methylated forms is a key aspect of its pharmacokinetics. researchgate.net

In addition to methylation, degradation of LSB can occur under certain conditions. Studies on the degradation of LSB in aqueous solutions have shown that it is most stable at a low pH of 2.0. nih.gov The degradation process primarily involves the cleavage of the ester bond and the opening of the benzofuran (B130515) ring. nih.gov In a mild acidic solution, nine degradation products have been identified. nih.gov Another study focusing on degradation under low oxygen conditions identified eight main degradation products, with salvianolic acid A being the primary one. nih.gov This suggests that the conversion of LSB to salvianolic acid A is a significant degradation pathway. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Amlodipine
Losartan
Malondialdehyde
Myeloperoxidase
Superoxide dismutase
Glutathione peroxidase
Magnesium lithospermate B
Aspartate aminotransferase
Alanine aminotransferase
1-methyl-4-phenylpyridinium

Elimination and Excretion

Studies in preclinical models, primarily in rats, have delineated the elimination and excretion pathways of this compound (LAB). Following intravenous administration, LAB is subject to rapid and extensive metabolism. researchgate.net The primary route of elimination appears to be through biliary excretion. researchgate.net

In rats, after intravenous administration, methylated metabolites of LAB were identified in bile, plasma, and feces. researchgate.net This suggests that methylation is a significant metabolic pathway for LAB, and the resulting metabolites are subsequently excreted through the biliary and fecal routes. researchgate.net Specifically, four O-methylated metabolites have been detected: one monomethyl-, two dimethyl-, and one trimethyl-lithospermic acid B. researchgate.net

Urinary excretion of unchanged LAB is minimal. tandfonline.comnih.gov In one study, following intravenous administration of 10 mg/kg and 50 mg/kg doses to rats, the 24-hour urinary excretion of LAB was significantly greater at the higher dose, although still a small fraction of the total dose. tandfonline.comnih.gov After oral administration, the amount of LAB excreted in the urine over 24 hours was less than 0.16% for both 10 mg/kg and 50 mg/kg doses. tandfonline.com

The elimination of LAB is rapid, with a significant portion cleared from the body in a relatively short time frame. researchgate.net Studies have shown that approximately 90% of the acid is eliminated within 8 hours after oral administration in rats. researchgate.net The rapid elimination is attributed to both extensive metabolism and excretion, primarily via the bile. researchgate.net

Transporter proteins play a crucial role in the hepatobiliary and renal excretion of LAB. frontiersin.org It has been identified as a substrate for the organic anion-transporting polypeptides OATP1B1 and OATP1B3, which mediate its uptake into the liver. frontiersin.org Subsequently, its efflux into the bile is mediated by the multidrug resistance-associated protein 2 (MRP2). frontiersin.org

Bioavailability Considerations

The oral bioavailability of this compound is notably low. tandfonline.comnih.govresearchgate.netexplorationpub.com Studies in rats have consistently demonstrated poor absorption from the gastrointestinal tract. tandfonline.comnih.gov

Following oral administration of a 10 mg/kg dose in rats, LAB was not detectable in the plasma. tandfonline.comnih.gov At a higher oral dose of 50 mg/kg, the absolute oral bioavailability was only 5%. tandfonline.comnih.gov This low bioavailability is attributed to a combination of poor absorption and significant metabolic clearance. tandfonline.comnih.gov

In vitro studies using Caco-2 cell monolayers, a model for intestinal absorption, have shown that LAB has low permeability. tandfonline.comnih.gov This finding supports the in vivo observations of poor absorption. After 24 hours of oral administration in rats, a substantial portion of the administered dose, ranging from 23.3% to 41.2%, was recovered from the gastrointestinal tract, further indicating incomplete absorption. tandfonline.comnih.gov

The extensive metabolism of LAB also contributes to its low oral bioavailability. tandfonline.com Even the portion of LAB that is absorbed is subject to rapid and extensive metabolism, primarily methylation in the liver, before it can reach systemic circulation. researchgate.net

Table 1: Pharmacokinetic Parameters of this compound in Rats

Parameter Intravenous (10 mg/kg) Intravenous (50 mg/kg) Oral (10 mg/kg) Oral (50 mg/kg)
Dose-Normalized AUC (µg·min/mL) 702 993 - -
Absolute Bioavailability - - Not Detected 5%
24-h Urinary Excretion - Significantly greater than 10mg/kg dose < 0.16% < 0.16%
24-h GI Tract Recovery - - 41.2% 23.3%

Data sourced from studies in rats. tandfonline.comnih.gov

Stability and Degradation Kinetics

Influence of Environmental Factors (pH, Temperature)

The stability of this compound is significantly influenced by environmental factors such as pH and temperature. researchgate.netnih.gov Hydrolytic degradation of LAB has been shown to follow pseudo-first-order kinetics. researchgate.netnih.govnih.gov

Studies investigating the effect of pH on LAB stability have revealed that it is most stable in acidic conditions. researchgate.netnih.govnih.gov The optimal stability for LAB in aqueous solutions is observed in the pH range of 2.0 to 5.0. researchgate.netnih.gov The degradation rate increases as the pH moves away from this optimal range, indicating both acid- and base-catalyzed hydrolysis. nih.gov The maximum stability is specifically noted at pH 2.0. nih.gov

Temperature also plays a critical role in the degradation of LAB. researchgate.netnih.gov The rate of degradation increases with rising temperature, and this relationship follows the Arrhenius equation, which describes the temperature dependence of reaction rates. researchgate.netnih.govresearchgate.net For instance, the hydrolysis of LAB was studied at 90°C and demonstrated pseudo-first-order kinetics. researchgate.netnih.gov

Table 2: Stability of this compound under Different Conditions

Condition Observation
pH Optimal stability at pH 2.0-5.0. researchgate.netnih.gov Degradation increases outside this range. nih.gov
Temperature Degradation rate increases with temperature, following the Arrhenius equation. researchgate.netnih.govresearchgate.net
Kinetics Degradation follows pseudo-first-order kinetics. researchgate.netnih.govnih.gov

Data from in vitro stability studies.

Identification of Degradation Products and Pathways

The degradation of this compound in aqueous solutions leads to the formation of several products, primarily through the cleavage of ester bonds and the opening of the benzofuran ring. researchgate.netnih.govnih.gov

Analysis of LAB solutions subjected to acid-induced degradation has identified multiple degradation products. researchgate.netnih.gov Using liquid chromatography-mass spectrometry (LC-MS), at least four degradation products were initially revealed. researchgate.netnih.gov Three of these were identified as danshensu (B613839) (DSU), protocatechuic aldehyde (PRO), and lithospermic acid. researchgate.netnih.gov The fourth product was proposed to be an isomer of lithospermic acid. researchgate.netnih.gov

Further investigations into the degradation of LAB in a mild acidic solution have detected and tentatively identified up to nine degradation products. nih.gov The primary degradation pathway involves the hydrolysis of the ester bond and the opening of the benzofuran ring structure within the LAB molecule. nih.gov

Under low oxygen conditions, the degradation of lithospermic acid (LA), a closely related compound, also follows pseudo-first-order kinetics, with salvianolic acid A (Sal A) being the primary degradation product. researchgate.netnih.gov The proposed degradation pathway for LA includes decarboxylation, ring-opening of the benzofuran, and hydrolysis of the ester bond. nih.gov Given the structural similarities, these pathways may provide insights into the degradation of LAB.

Table 3: Identified Degradation Products of this compound

Degradation Product Method of Identification
Danshensu (DSU) LC-MS, comparison with standard samples researchgate.netnih.gov
Protocatechuic aldehyde (PRO) LC-MS, comparison with standard samples researchgate.netnih.gov
Lithospermic acid LC-MS, comparison with standard samples researchgate.netnih.gov
Isomer of lithospermic acid Proposed based on LC-MS data researchgate.netnih.gov
Nine tentative products LC-MS analysis in mild acidic solution nih.gov

Data from in vitro degradation studies.

Combinatorial and Synergistic Research with Lithospermic Acid B

Investigation of Synergistic Effects with Other Bioactive Compounds

The synergistic potential of Lithospermic acid B when combined with other bioactive compounds has been a key area of investigation. Synergistic effects, where the combined therapeutic impact of two or more compounds is greater than the sum of their individual effects, can lead to more effective treatment strategies. nih.gov

Research has explored the interactions between LAB and other components of Salvia miltiorrhiza, such as rosmarinic acid and tanshinol. nih.gov Studies have indicated that these compounds may act on different organic anion transporters, suggesting a potential for synergistic interactions in terms of absorption and distribution. nih.gov For instance, while rosmarinic acid and tanshinol have been shown to interact with human organic anion transporters hOAT1 and hOAT3, lithospermic acid has demonstrated activity on hOAT3. nih.gov

In the context of cancer therapy, the combination of natural compounds with conventional chemotherapeutic agents is a promising approach to enhance efficacy and overcome drug resistance. nih.gov One study investigated the synergistic effects of 9″-lithospermic acid methyl ester, a derivative of lithospermic acid, with the chemotherapeutic drug temozolomide (B1682018) (TMZ) on glioblastoma cells. The results showed a synergistic cytotoxic effect on U87 glioblastoma cells, particularly at higher concentrations. mdpi.com However, in another glioblastoma cell line, T98, synergy was observed at low concentrations, while antagonism was seen at higher concentrations, highlighting the complexity of these interactions. mdpi.com

Furthermore, in the field of antiviral research, a combination of three inhibitors, including lithospermic acid (referred to as M522 in the study), was found to have a strong synergistic effect in inhibiting the replication of HIV-1 clinical isolates and drug-resistant strains. hilarispublisher.com The combination index (CI) values were significantly less than 1, indicating strong synergy. hilarispublisher.com

The following table summarizes the synergistic effects observed in studies involving this compound and its derivatives.

Bioactive Compound/DrugTarget/ModelObserved Synergistic EffectReference
Temozolomide (TMZ)U87 Glioblastoma CellsIncreased cytotoxicity mdpi.com
Tieghemelin (Gen-1) and Tetra-O-methyl Nordihydroguaiaretic Acid (M4N)HIV-1 Clinical IsolatesPotent inhibition of viral replication hilarispublisher.com
Tieghemelin (Gen-1) and G4NHIV-1 Drug-Resistant StrainStrong inhibition of viral replication hilarispublisher.com

Multi-Targeting Approaches in Mechanistic Studies

The therapeutic efficacy of many natural compounds is often attributed to their ability to interact with multiple molecular targets simultaneously. This multi-target approach is a significant area of research for understanding the mechanistic actions of this compound.

Recent studies have highlighted the potential of lithospermic acid as a dual inhibitor of pancreatic lipase (B570770) (PL) and human carbonic anhydrase VA (hCA VA), two key targets in the management of obesity. nih.govnbn-resolving.org By simultaneously inhibiting fat absorption and modulating lipid metabolism, lithospermic acid presents a novel multi-target strategy for obesity treatment. nih.govnbn-resolving.org In silico and in vitro studies have confirmed its inhibitory activity against both enzymes. nih.gov

In the context of cancer, salvianolic acid B (an alternative name for this compound) has been shown to modulate multiple signaling pathways involved in tumorigenesis, including the MAPK, PI3K/AKT, and NF-ĸB pathways. explorationpub.com It can also induce apoptosis in various tumor cells by targeting multiple steps in the apoptotic pathway. explorationpub.com For example, it has been observed to up-regulate pro-apoptotic proteins and down-regulate anti-apoptotic proteins. explorationpub.com

Furthermore, research into the antiviral properties of lithospermic acid has revealed its ability to inhibit HIV-1 nucleocapsid protein (NC), a crucial protein for viral replication. mdpi.com Molecular modeling suggests that lithospermic acid binds to a key hydrophobic pocket of the NC, thereby inhibiting its function. mdpi.com This adds to its previously known inhibitory activity against HIV-1 integrase. hilarispublisher.comnih.gov

This multi-targeting capability underscores the complex and multifaceted mechanism of action of this compound.

Molecular TargetAssociated Disease/ProcessMechanism of ActionReference
Pancreatic Lipase (PL)ObesityInhibition of fat absorption nih.govnbn-resolving.org
Human Carbonic Anhydrase VA (hCA VA)ObesityModulation of lipid metabolism nih.govnbn-resolving.org
MAPK, PI3K/AKT, NF-ĸB Signaling PathwaysCancerMitigation of tumorigenesis explorationpub.com
Apoptotic Pathway ProteinsCancerInduction of apoptosis explorationpub.com
HIV-1 Nucleocapsid Protein (NC)HIV/AIDSInhibition of viral replication mdpi.com
HIV-1 IntegraseHIV/AIDSInhibition of viral integration hilarispublisher.comnih.gov

Research on Formulation Strategies for Enhanced Biological Activity

A significant challenge in the therapeutic application of this compound is its low oral bioavailability, which is attributed to poor absorption and extensive metabolism. researchgate.netnih.gov Consequently, research has focused on developing novel formulation strategies to enhance its biological activity.

One approach involves the use of absorption enhancers. For instance, co-administration with sodium caprate has been shown to significantly increase the intestinal permeability and in vivo bioavailability of salvianolic acid B. explorationpub.com Another potential absorption enhancer is borneol, which can improve the intestinal absorption of salvianolic acid B in a dose-dependent manner. explorationpub.com

The creation of fat-soluble complexes is another promising strategy. explorationpub.com For example, the formation of phospholipid complexes may improve the gastrointestinal absorption of phenolic acids like LAB. explorationpub.comresearchgate.net A study investigating a self-microemulsion loaded with a phospholipid complex containing extra virgin olive oil showed enhanced oral absorption of salvianolic acid B. researchgate.net

Nanotechnology-based drug delivery systems have also shown potential. frontiersin.org Nanocomplexes of salvianolic acid B have been found to improve its bioavailability and increase its targeting effect on specific tissues and cells. frontiersin.org These formulations have demonstrated more effective inhibition of cancer cell proliferation and promotion of apoptosis in vitro. frontiersin.org

Additionally, altering the chemical structure of LAB has been explored. The formation of transition metal ion complexes, such as with magnesium, can contribute to the stability of the molecular structure, although bioavailability may still be low. frontiersin.orgmdpi.com

These formulation strategies aim to overcome the pharmacokinetic limitations of this compound, thereby enhancing its therapeutic potential.

Formulation StrategyProposed Mechanism of EnhancementExampleReference
Absorption EnhancersIncreased intestinal permeabilityCo-administration with sodium caprate or borneol explorationpub.com
Fat-Soluble ComplexesImproved gastrointestinal absorptionPhospholipid complexes, self-microemulsion with extra virgin olive oil explorationpub.comresearchgate.net
Nanoparticle Drug DeliveryImproved bioavailability and targeted deliveryNanocomplexes of salvianolic acid B frontiersin.org
Chemical ModificationEnhanced molecular stabilityFormation of magnesium complexes frontiersin.orgmdpi.com

Advanced Research Perspectives and Future Directions for Lithospermic Acid B

Integration of Omics Technologies (e.g., Genomics, Metabolomics, Proteomics)

The comprehensive understanding of a bioactive compound's mechanism of action and biosynthesis requires a holistic approach. Omics technologies, which offer a large-scale view of biological molecules, are pivotal in this endeavor. f1000research.comnih.gov

Genomics and Proteomics: The biosynthetic pathway of Lithospermic Acid B, a dimer of rosmarinic acid, is a key area of investigation. oup.comoup.com A comparative proteomic analysis of Lithospermum erythrorhizon, a plant that produces LAB, has been instrumental in identifying enzymes potentially involved in its synthesis. oup.com This analysis revealed that a cytochrome P450, CYP98A2, may be involved in the synthesis of this compound. oup.com Such proteomic data provides a foundation for genomic approaches, where the genes encoding these enzymes can be sequenced and characterized. Integrating genomics and proteomics can elucidate the complete biosynthetic pathway, enabling metabolic engineering to enhance LAB production in plant cultures. researchgate.net

Metabolomics: Metabolomics studies have been crucial in evaluating the physiological effects of extracts containing this compound. In studies of Salvia miltiorrhiza extract, where LAB is a major component, untargeted metabolomics was used to analyze its cardioprotective effects in rat models of acute myocardial ischemia. nih.govnih.gov The analysis revealed that treatment with the extract led to significant changes in cardiac metabolic pathways, including those for histidine, alanine (B10760859), aspartate, and glutamate. nih.govnih.gov Furthermore, advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to precisely quantify LAB and its precursors, allowing for a detailed analysis of metabolic fluxes within its biosynthetic pathway. researchgate.net Desorption electrospray ionization–mass spectrometry imaging (DESI–MSI) has also been used to visualize the spatial distribution of this compound within the roots of Salvia miltiorrhiza, providing insights into its storage and transport in the plant. oup.com

Computational Approaches and In Silico Modeling

Computational methods are accelerating the discovery and characterization of the therapeutic potential of natural compounds by predicting their interactions with biological targets. mdpi.comresearchgate.net

Molecular docking and dynamics simulations are powerful tools for predicting the binding affinity and stability of a ligand to a protein target. researchgate.netnih.gov Numerous in silico studies have explored the interactions of this compound with various protein targets. For instance, molecular docking predicted that LAB is a potential binder to the hydrophobic pocket of the HIV-1 nucleocapsid (NC) protein, a finding later confirmed with fluorescence studies. mdpi.com Other simulations have identified LAB as a potential inhibitor of matrix metalloproteinases (MMP2 and MMP9), which are involved in chronic wounds. nih.gov

Molecular dynamics simulations have further confirmed the stability of LAB's interaction with several targets, including the Zα domain of adenosine (B11128) deaminase acting on RNA 1 (ADAR1) and heat shock protein 90 (HSP90). nih.govnih.govresearchgate.net These computational insights are invaluable for guiding further experimental validation and for understanding the molecular basis of LAB's bioactivities.

Target ProteinTherapeutic AreaKey Findings from Docking/DynamicsReference
HIV-1 Nucleocapsid (NC) ProteinAntiviral (HIV)Fits into the hydrophobic pocket, π-π stacking over Trp37, and forms H-bonds. mdpi.com
Matrix Metalloproteinases (MMP2, MMP9)Wound HealingDemonstrated stronger binding affinities compared to reference ligands. nih.gov
Heat Shock Protein 90 (HSP90)Anti-inflammatoryInhibits the activity and expression of HSP90. nih.govresearchgate.netnih.gov
ADAR1 Zα DomainAntiviral, Cancer ImmunotherapyBinding confirmed by surface plasmon resonance; molecular dynamics showed stable binding. nih.gov
Pancreatic Lipase (B570770) (PL) & Carbonic Anhydrase VA (hCA VA)Anti-obesityIdentified as a potential dual inhibitor, interacting with key residues in both enzymes. d-nb.infonbn-resolving.orgnih.gov
PeroxidaseCardiovascular DiseaseIdentified as a novel peroxidase inhibitor, validated by molecular docking. nih.gov

Given that natural compounds often interact with multiple targets, network pharmacology provides a systems-level understanding of their mechanisms of action. nih.govnih.gov This approach has been applied to analyze the complex interactions of components in Salvia miltiorrhiza, including this compound, in the context of diseases like coronary heart disease and ischemic stroke. nih.gov By constructing networks of compounds, targets, and diseases, researchers can predict the key biological pathways affected. researchgate.net For example, network pharmacology analysis of Shenzao dripping pills, a preparation containing LAB, identified key targets and pathways, such as the estrogen and IL-17 signaling pathways, involved in its therapeutic effect on coronary heart disease. This methodology is also being used to identify "Q-markers," or quality control markers, for traditional Chinese medicine preparations, with Lithospermic Acid being identified as a potential candidate. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of a chemical compound based on its molecular structure. While specific QSAR models for this compound are not yet widely published, the methodology holds significant promise. researchgate.net The wealth of bioactivity data available for LAB—including its inhibitory effects on various enzymes and its anti-inflammatory and antioxidant properties—can be used to build robust QSAR models. researchgate.netchemfaces.com Such models could predict the activity of novel, structurally similar compounds, thereby guiding the synthesis of derivatives with enhanced potency or selectivity. Multi-objective QSAR approaches could be particularly useful for optimizing compounds for poly-pharmacological effects, a common characteristic of natural products. researchgate.net

Network Pharmacology and Systems Biology Approaches

Exploration of Novel Bioactivities and Molecular Targets

Research continues to uncover new biological activities and molecular targets for this compound, expanding its potential therapeutic applications beyond its traditionally known effects. researchgate.nettandfonline.com Initially recognized for its antioxidant, anti-inflammatory, and cardioprotective properties, recent studies have revealed a broader spectrum of action. researchgate.netnih.gov

Novel targets identified through a combination of computational screening and experimental validation include:

HIV-1 Nucleocapsid Protein (NC): LAB has been identified as an inhibitor of the NC protein, suggesting its potential as an anti-HIV agent. mdpi.com

Heat Shock Protein 90 (HSP90): By inhibiting HSP90, LAB attenuates the inflammatory response in microglial cells, indicating its potential for treating neuroinflammatory conditions. nih.govresearchgate.net

Adenosine Deaminase Acting on RNA 1 (ADAR1): LAB's ability to bind to the Zα domain of ADAR1 suggests its potential use in antiviral therapy and cancer immunotherapy. nih.gov

Dual Inhibition of Pancreatic Lipase (PL) and Carbonic Anhydrase VA (hCA VA): The discovery of LAB as a dual inhibitor of these two enzymes involved in lipid metabolism highlights a novel strategy for developing anti-obesity treatments. d-nb.infonbn-resolving.orgnih.gov

Peroxidase: LAB has been identified as a novel inhibitor of peroxidase, which could be relevant for its use in treating cardiovascular diseases. nih.gov

Xanthine (B1682287) Oxidase: It acts as a competitive inhibitor of xanthine oxidase, which contributes to its hypouricemic (uric acid-lowering) and anti-inflammatory effects in the context of gout. chemfaces.commedchemexpress.com

These findings demonstrate that this compound is a multi-target compound with a wide range of potential health benefits.

Development of Standardized Research Protocols and Quality Control Methodologies

The reproducibility of research and the consistent efficacy of herbal medicines depend on robust standardization and quality control. For this compound, significant progress has been made in developing standardized analytical methods.

High-performance liquid chromatography (HPLC) methods have been established for the simultaneous separation and quantification of LAB, rosmarinic acid, caffeic acid, and other phenolic compounds in Salvia miltiorrhiza. acs.org These methods are crucial for the quality control of raw materials and finished products. acs.org More advanced techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide even greater sensitivity and specificity for quantifying LAB and its metabolites, which is essential for pharmacokinetic and metabolomic studies. researchgate.net

Furthermore, innovative screening protocols are being developed. A post-column on-flow biochemical assay (POBA) coupled with LC/Q-TOF-MS has been established to rapidly screen for peroxidase inhibitors directly from complex herbal extracts, a method that successfully identified LAB as an active compound. nih.gov The concept of using network pharmacology to select "Q-markers" (quality markers) for traditional medicine formulations, which include LAB, represents a new frontier in ensuring the quality and consistency of these complex mixtures. nih.gov The development and adoption of these standardized protocols are essential for advancing this compound from a laboratory curiosity to a reliable therapeutic agent.

Biotechnological Production for Research Scale-up

The increasing demand for this compound (LAB) for research purposes has spurred the development of biotechnological production methods as a sustainable and controllable alternative to extraction from natural plant sources. mdpi.com These in vitro techniques, including plant cell and hairy root cultures, offer the potential for high-yield, consistent, and environmentally independent production of LAB. mdpi.com

Plant cell suspension cultures have emerged as a viable platform for LAB production. Studies on Lithospermum erythrorhizon have shown that cell cultures can produce significant amounts of LAB, reportedly reaching approximately 10% of the dry weight when cultured in a specific production medium (M-9). jst.go.jpnih.gov The production of LAB in these cultures is influenced by various factors. For instance, the presence of 2,4-D or NH4+ ions has been found to inhibit LAB production, while the addition of Cu2+ can stimulate its synthesis. jst.go.jpnih.gov Interestingly, light conditions also play a crucial role; blue light specifically enhances LAB production while inhibiting the formation of other secondary metabolites like shikonin (B1681659). jst.go.jpnih.gov

Hairy root cultures, induced by infection with Agrobacterium rhizogenes, represent another powerful tool for LAB production. These cultures are known for their genetic stability and capacity for synthesizing secondary metabolites that mimic the parent plant. mdpi.com Hairy root cultures of Salvia miltiorrhiza have been successfully established and have demonstrated the ability to produce LAB. oup.comoup.com The composition of the culture medium significantly impacts both root growth and LAB yield. For example, MS-NH4+ and 6,7-V media were found to be superior for both biomass and phenolic compound production in S. miltiorrhiza hairy roots. oup.comoup.com In these cultures, the LAB content can fluctuate, with the highest production reaching approximately 64 mg/L. oup.com Similarly, hairy root cultures of Rindera graeca have shown a notable yield of LAB, reaching 11.7 mg/g dry weight. mdpi.com

Elicitation, the use of biotic or abiotic stressors to induce secondary metabolite production, has been explored to enhance LAB yields. In Salvia miltiorrhiza hairy root cultures, the use of silver ions (Ag+), an abiotic elicitor, dramatically increased the LAB content from approximately 5.4% to 18.8% of the dry weight. nih.gov This increase in LAB was correlated with a decrease in rosmarinic acid (RA) content, providing evidence that RA is a precursor for LAB synthesis. nih.gov Yeast extract has also been identified as an effective elicitor for enhancing the production of both rosmarinic acid and LAB in in-vitro cultures. mdpi.com

Metabolic engineering presents a more targeted approach to boosting LAB production. By manipulating the expression of key genes in the biosynthetic pathway, researchers can channel metabolic flux towards the desired compound. In Salvia miltiorrhiza hairy root cultures, the overexpression of genes such as cinnamic acid 4-hydroxylase (c4h), tyrosine aminotransferase (tat), and 4-hydroxyphenylpyruvate reductase (hppr) has been shown to significantly elevate the production of both RA and LAB. plos.org The co-expression of tat and hppr was particularly effective, leading to a 3.2-fold increase in LAB production, reaching up to 992 mg/liter. plos.org Furthermore, overexpressing the allene (B1206475) oxide cyclase gene (SmAOC), a key enzyme in the jasmonate biosynthetic pathway, also led to increased yields of LAB in S. miltiorrhiza hairy root cultures. frontiersin.org More recently, the de novo biosynthesis of LAB has been achieved in Saccharomyces cerevisiae by engineering the yeast with the rosmarinic acid biosynthetic pathway, opening up possibilities for microbial production of this valuable compound. nih.gov

Interactive Data Table: Biotechnological Production of this compound

Production System Plant Species Key Findings Yield
Cell Suspension CultureLithospermum erythrorhizonM-9 medium enhances production; stimulated by Cu2+, inhibited by 2,4-D and NH4+; blue light specifically promotes LAB. jst.go.jpnih.gov~10% of dry weight
Hairy Root CultureSalvia miltiorrhizaMS-NH4+ and 6,7-V media are optimal for growth and production. oup.comoup.comUp to 64 mg/L
Hairy Root CultureRindera graecaDemonstrated significant LAB production. mdpi.com11.7 mg/g dry weight
Elicitation (Ag+)Salvia miltiorrhiza Hairy RootsSilver ions dramatically increased LAB content. nih.gov18.8% of dry weight
Metabolic EngineeringSalvia miltiorrhiza Hairy RootsCo-expression of tat and hppr genes significantly increased production. plos.org992 mg/liter
De Novo BiosynthesisSaccharomyces cerevisiaeEngineered yeast with RA pathway produced LAB. nih.gov30-34 µg/L

Identification of Research Gaps and Emerging Areas in this compound Science

Despite the growing body of research on this compound (LAB), several knowledge gaps and promising new avenues for investigation remain. A primary area requiring further exploration is the complete elucidation of its biosynthetic pathway. While it is suggested that LAB is a dimer of rosmarinic acid (RA) and that RA is a precursor, the detailed enzymatic steps and regulatory mechanisms governing this conversion are not yet fully understood. nih.govresearchgate.net Identifying and characterizing the specific enzymes responsible for the dimerization of RA to form LAB is a critical next step. This knowledge would be instrumental for advancing metabolic engineering strategies to further enhance its production in biotechnological systems. tandfonline.com

Another significant research gap is the limited understanding of the in vivo metabolism and pharmacokinetics of LAB. Studies have indicated that LAB has extremely low bioavailability when administered orally. nih.gov This poor absorption, coupled with extensive metabolism and wide distribution in the body, presents a major hurdle for its potential therapeutic applications. nih.gov Future research should focus on identifying the metabolic products of LAB and understanding the mechanisms behind its poor absorption. This could involve investigating its transport across the gastrointestinal tract and its susceptibility to first-pass metabolism. nih.gov Such studies are crucial for developing effective delivery systems or structural modifications to improve its bioavailability.

The full spectrum of the pharmacological activities and molecular targets of LAB is still being uncovered. While research has highlighted its antioxidant, anti-inflammatory, and cardioprotective effects, there is a need to explore its potential in other therapeutic areas. plos.orgfrontiersin.org For instance, recent in silico and in vitro studies have suggested that LAB can act as a dual inhibitor of pancreatic lipase and human carbonic anhydrase VA, indicating its potential in obesity management. nih.gov Further investigations into these and other potential therapeutic applications are warranted. Identifying the specific molecular targets through which LAB exerts its effects is also a key area for future research. While some targets like JNKs, caspase-3, and SIRT-1 have been proposed, a comprehensive understanding of its mechanism of action is still lacking. oncotarget.com

Emerging research areas include the application of advanced analytical and 'omics' technologies to deepen our understanding of LAB. High-throughput screening techniques, metabolomics, and proteomics can be employed to systematically investigate the regulation of LAB biosynthesis in response to various stimuli. nih.gov Furthermore, the use of synthetic biology platforms, such as engineered Saccharomyces cerevisiae, for the de novo production of LAB represents a frontier in its biotechnological production. nih.gov Optimizing these microbial cell factories could provide a scalable and cost-effective source of LAB for extensive research and potential commercialization. The exploration of LAB's effects on the gut microbiome and its potential role in modulating gut health is another nascent area of research that could reveal novel therapeutic benefits.

Q & A

Q. How to validate the specificity of LAB detection in complex biological matrices?

  • Methodological Answer : Use LC-MS/MS with multiple reaction monitoring (MRM) transitions for LAB and internal standards (e.g., lithospermic acid). Matrix effects are assessed by spiking blank plasma with LAB and comparing peak areas with solvent standards. Cross-validate with high-resolution MS (HRMS) to confirm fragmentation patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.